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5,8-Dichloro-1,7-naphthyridin-2-amine Documentation Hub

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  • Product: 5,8-Dichloro-1,7-naphthyridin-2-amine
  • CAS: 87992-40-3

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 5,8-Dichloro-1,7-naphthyridin-2-amine

Molecular Scaffold Analysis & Application Guide Part 1: Executive Summary The compound 5,8-Dichloro-1,7-naphthyridin-2-amine represents a highly functionalized heterocyclic scaffold belonging to the 1,7-naphthyridine cla...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Scaffold Analysis & Application Guide

Part 1: Executive Summary

The compound 5,8-Dichloro-1,7-naphthyridin-2-amine represents a highly functionalized heterocyclic scaffold belonging to the 1,7-naphthyridine class.[1][2] In modern drug discovery, this specific chemotype serves as a critical "privileged structure," particularly in the design of ATP-competitive kinase inhibitors and DNA-intercalating agents.[1][2]

The presence of the 2-amino group provides a distinct vector for hydrogen bonding (donor/acceptor), while the 5,8-dichloro substitution pattern offers unique electrophilic sites for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive analysis of its physicochemical identity, structural reactivity, and synthesis logic.

Part 2: Molecular Identity & Physiochemical Properties[1][2][3]

Core Chemical Data

The following data is derived from stoichiometric calculation and structural analysis of the specific isomer


.
PropertyValueNotes
IUPAC Name 5,8-Dichloro-1,7-naphthyridin-2-amine
Molecular Formula

Molecular Weight 214.05 g/mol Average Mass
Monoisotopic Mass 212.986 DaBased on

Heavy Atom Count 13
Topological Polar Surface Area (TPSA) ~51.8

Est.[1][2][3] (Pyridine Ns + Amine)
LogP (Calculated) ~2.3 - 2.8Lipophilic due to di-chloro substitution
H-Bond Donors 1 (Amine

)
H-Bond Acceptors 3 (Ring N1, N7)
Structural Numbering & Topology

Understanding the numbering of the 1,7-naphthyridine system is vital for accurate regiochemical modification.[2]

  • Ring A (Pyridine-like): Contains N1 and the amine at position 2.[2]

  • Ring B (Pyridine-like): Contains N7.[2][4]

  • Substituents: The chlorine atoms at positions 5 and 8 flank the N7 nitrogen (para and ortho orientation relative to N7), creating a highly electron-deficient ring system susceptible to nucleophilic attack.[2]

Part 3: Structural Analysis & Reactivity Profile[2]

Electronic Distribution

The 1,7-naphthyridine core is electron-deficient (


-deficient).[1][2] The introduction of two chlorine atoms at positions 5 and 8 significantly exacerbates this deficiency, particularly in Ring B.
  • C8 Position: Highly electrophilic due to the inductive effect of the adjacent N7 and the chlorine atom. This is the "soft spot" for

    
     displacement by amines or alkoxides.
    
  • C2 Position: The amino group acts as an electron-donating group (EDG) via resonance, stabilizing Ring A but making N1 more basic than N7.[2]

  • C5 Position: Sterically more hindered than C8 but still reactive in cross-coupling protocols (e.g., Suzuki-Miyaura).[2]

Reactivity Workflow Diagram

The following diagram illustrates the logical flow of chemical reactivity for this scaffold, guiding synthetic planning.

ReactivityLogic Core 5,8-Dichloro-1,7- naphthyridin-2-amine Site_C2 C2-Amine (Nucleophile) Core->Site_C2 Functional Group 1 Site_C8 C8-Chloro (Electrophile) Core->Site_C8 Functional Group 2 Site_C5 C5-Chloro (Electrophile) Core->Site_C5 Functional Group 3 App_1 Amide Coupling (Kinase Hinge Binder) Site_C2->App_1 Acylation/Urea Formation App_2 SNAr Displacement (Solubilizing Tail) Site_C8->App_2 High Reactivity (SNAr) App_3 Suzuki Coupling (Hydrophobic Pocket) Site_C5->App_3 Pd-Catalysis

Figure 1: Reactivity map detailing the orthogonal functionalization vectors of the scaffold.

Part 4: Synthesis & Manufacturing Pathways[2]

Synthesizing 5,8-dichloro-1,7-naphthyridin-2-amine requires a strategy that installs the sensitive amino group while establishing the di-chloro motif.[1][2]

Retrosynthetic Analysis[2]
  • Target: 5,8-Dichloro-1,7-naphthyridin-2-amine.[1][2]

  • Precursor: 2-Amino-1,7-naphthyridine-5,8-dione (or tautomer).[1][2]

  • Chlorination: Treatment with

    
     (Phosphorus oxychloride) converts the dione to the dichloro species.
    
  • Core Construction: Condensation of 2,6-diaminopyridine with a suitable 1,3-dicarbonyl equivalent (e.g., diethyl malonate or similar) followed by cyclization.[1][2]

Protocol: Chlorination of the Dione Intermediate

Note: This is a generalized high-value protocol adapted from standard naphthyridine chemistry.

  • Reagents: 2-Amino-1,7-naphthyridine-5,8-dione (1.0 eq),

    
     (excess), 
    
    
    
    (catalytic).
  • Setup: Dry round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend the dione in neat

      
      .
      
    • Heat to reflux (

      
      ) for 4–6 hours. Monitoring by LCMS is critical as the amine may be partially protected or form a phosphoramidate intermediate that hydrolyzes upon workup.
      
    • Quench: Cool to

      
       and pour slowly onto crushed ice/ammonia water (exothermic!).
      
    • Isolation: Extract with Ethyl Acetate/THF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 5: Analytical Characterization (QC)

To validate the identity of


, a multi-modal analytical approach is required.
Expected NMR Signals ( -DMSO)
  • Protons: The molecule has only 3 aromatic protons (plus the

    
    ).
    
    • H3 & H4 (Ring A): Pair of doublets (or d,d) characteristic of the pyridine ring (approx

      
       7.0 - 8.5 ppm).[2]
      
    • H6 (Ring B): A singlet (or sharp singlet) appearing between the two chlorine positions. Due to the electron-withdrawing Cl atoms, this proton will be deshielded.[2]

    • NH2: Broad singlet, exchangeable with

      
      , typically 
      
      
      
      6.0 - 7.5 ppm.[1][2]
QC Workflow Diagram

The following Graphviz diagram outlines the decision tree for quality control during synthesis.

QC_Workflow Sample Crude Product (Post-Workup) LCMS LC-MS Analysis (m/z 214/216/218) Sample->LCMS Purity_Check Purity > 95%? LCMS->Purity_Check Check UV & TIC NMR 1H NMR / 13C NMR (Structural Confirmation) Purity_Check->NMR Yes Repurify Prep-HPLC / Recrystallization Purity_Check->Repurify No Final Release for Biological Assay NMR->Final Confirmed Structure Repurify->LCMS Re-analyze

Figure 2: Quality Control decision matrix for validating the 5,8-dichloro-1,7-naphthyridin-2-amine scaffold.

Part 6: Applications in Drug Discovery[2]

Kinase Inhibition (PIP4K2A & p38 MAP)

The 1,7-naphthyridine scaffold is a known bioisostere for quinolines and isoquinolines.[2] The 2-amino group often mimics the hinge-binding motif of ATP, forming hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).[1][2]

  • Mechanism: The scaffold occupies the ATP-binding pocket.

  • Selectivity: The 5,8-dichloro substitution forces the molecule into a specific orientation, potentially inducing selectivity against off-target kinases by exploiting the "gatekeeper" residue size.[1][2]

DNA Intercalation

Similar to 1,8-naphthyridines (e.g., Nalidixic acid derivatives), 1,7-naphthyridines can act as DNA intercalators.[1][2] The planar, electron-deficient aromatic system allows for


-stacking between base pairs, while the amino group can interact with the phosphate backbone.[1][2]

References

  • BenchChem. (2025).[5] The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. Retrieved from [2]

  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules. Retrieved from [2]

  • National Institutes of Health (NIH). (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[1][2][6] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 4,8-dichloro-1,7-naphthyridine (Analogous Scaffold Data). Retrieved from [1][2]

  • ChemSrc. (2025). Physicochemical Properties of Dichloro-naphthyridines. Retrieved from [2]

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 5,8-Dichloro-1,7-naphthyridin-2-amine in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary drug development, the intrinsic properties of a new chemical entity (NCE) are as crucial as its pharmacological activity. A...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic properties of a new chemical entity (NCE) are as crucial as its pharmacological activity. Among these, solubility stands as a paramount physical characteristic, governing a compound's journey from a laboratory curiosity to a viable therapeutic agent. The solubility of a drug substance profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical step in de-risking a development program and enabling rational formulation design.

This guide provides an in-depth technical framework for determining and interpreting the solubility profile of 5,8-dichloro-1,7-naphthyridin-2-amine, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. The naphthyridine core is a well-established scaffold in a variety of therapeutic agents.[1][2][3][4][5] This document eschews a rigid, one-size-fits-all template. Instead, it offers a narrative built on scientific first principles, guiding the reader through the theoretical underpinnings of solubility, a robust experimental protocol for its determination, and a framework for interpreting the resulting data. Every recommendation and procedural step is grounded in established scientific literature to ensure accuracy, reliability, and reproducibility.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules.[6][7] The adage "like dissolves like" provides a foundational, albeit simplified, principle.[6] A more nuanced understanding requires consideration of several key factors:

  • Molecular Structure of 5,8-Dichloro-1,7-naphthyridin-2-amine: The rigid, aromatic naphthyridine core is inherently nonpolar. The two chlorine atoms are electron-withdrawing and contribute to the molecule's overall lipophilicity. Conversely, the amine group is capable of acting as a hydrogen bond donor, introducing a degree of polarity. The two nitrogen atoms within the naphthyridine rings are hydrogen bond acceptors. The interplay of these features will dictate its solubility in different solvents.

  • Solvent Properties:

    • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking such bonds). The solubility of 5,8-dichloro-1,7-naphthyridin-2-amine is expected to be low in non-polar solvents like hexanes and higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.

    • Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the amine group and the ring nitrogens of the solute will significantly influence solubility. Protic solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors, potentially leading to favorable interactions.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[7][8] This is an important consideration for both experimental work and for understanding potential precipitation issues upon cooling.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 5,8-Dichloro-1,7-naphthyridin-2-amine (solid)

  • A panel of organic solvents (e.g., DMSO, DMF, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, n-hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of 5,8-dichloro-1,7-naphthyridin-2-amine (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Add a known volume of the selected organic solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[9][10] For some poorly soluble compounds, longer times may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[10]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles that could artificially inflate the measured solubility.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 5,8-dichloro-1,7-naphthyridin-2-amine of known concentrations in a suitable solvent (often the mobile phase of the HPLC method).

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. The peak area of the analyte will be proportional to its concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification (HPLC) A Weigh excess solid (5,8-dichloro-1,7-naphthyridin-2-amine) B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze standards and sample by HPLC F->H G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be summarized in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Solubility Profile of 5,8-Dichloro-1,7-naphthyridin-2-amine at 25°C

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
n-HexaneNon-polar1.88Experimental DataCalculated Data
DichloromethaneNon-polar9.08Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic6.02Experimental DataCalculated Data
AcetonitrilePolar Aprotic37.5Experimental DataCalculated Data
EthanolPolar Protic24.5Experimental DataCalculated Data
MethanolPolar Protic32.7Experimental DataCalculated Data
Dimethylformamide (DMF)Polar Aprotic36.7Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Experimental DataCalculated Data
Interpreting the Results
  • High Solubility in DMSO/DMF: A high solubility in these polar aprotic solvents would be expected due to their ability to disrupt the crystal lattice of the solid and solvate the polarizable aromatic system and the amino group.

  • Moderate Solubility in Alcohols: The ability of ethanol and methanol to act as both hydrogen bond donors and acceptors would likely result in moderate solubility.

  • Low Solubility in Non-polar Solvents: Very low solubility would be anticipated in solvents like n-hexane, which cannot effectively interact with the polar functionalities of the molecule.

  • Correlation with Polarity: By comparing the solubility values with the dielectric constants of the solvents, a general trend should emerge, providing insight into the overall polarity of 5,8-dichloro-1,7-naphthyridin-2-amine.

Advanced Considerations and Troubleshooting

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is a true equilibrium value. In high-throughput screening, kinetic solubility is often measured, which determines the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock).[10] Kinetic solubility values are typically higher than thermodynamic ones and are highly method-dependent.

  • Compound Purity and Stability: The purity of the compound is critical for accurate solubility measurements.[9] Additionally, the stability of the compound in the chosen solvents over the equilibration period should be confirmed by HPLC analysis (i.e., checking for the appearance of degradation peaks).

  • pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this guide focuses on organic solvents, if aqueous solubility were to be determined, a range of buffered solutions would be necessary.[10]

Conclusion

Determining the solubility profile of a novel compound like 5,8-dichloro-1,7-naphthyridin-2-amine is a foundational activity in pharmaceutical research and development. A systematic approach, combining a robust experimental methodology like the shake-flask method with a solid theoretical understanding of solute-solvent interactions, is essential. The data generated from these studies provide invaluable insights that guide formulation strategies, inform preclinical studies, and ultimately contribute to the successful advancement of new therapeutic candidates. This guide provides the necessary framework for any researcher to confidently and accurately establish the solubility profile of their compound of interest.

References

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • International Journal of PharmTech Research. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link]

  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Wiley Online Library. (n.d.). THE NAPHTHYRIDINES. [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • PMC. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. [Link]

  • The Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5,8-Dichloro-1,7-naphthyridin-2-amine

This Application Note and Protocol Guide details the synthesis of 5,8-Dichloro-1,7-naphthyridin-2-amine (CAS 87992-40-3), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., SHP2, PDE4D)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of 5,8-Dichloro-1,7-naphthyridin-2-amine (CAS 87992-40-3), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., SHP2, PDE4D).

The synthesis strategy prioritizes regioselectivity and scalability . By utilizing 2,5-dichloro-3-pyridinecarboxaldehyde as the starting material, the C2-chlorine atom blocks the standard Friedländer cyclization site, forcing ring closure at the C4 position. This elegantly ensures the exclusive formation of the 1,7-naphthyridine isomer over the thermodynamically favored 1,5-isomer.

Part 1: Strategic Overview & Retrosynthesis

Target Molecule Analysis[1]
  • Chemical Name: 5,8-Dichloro-1,7-naphthyridin-2-amine

  • CAS Number: 87992-40-3

  • Molecular Formula:

    
    
    
  • Core Scaffold: 1,7-Naphthyridine (Diazanaphthalene)

  • Key Structural Features:

    • 2-Amino Group: Critical H-bond donor for ATP-binding pocket interactions.

    • 5,8-Dichloro Substitution: Provides steric bulk and lipophilicity; the 8-Cl is often a vector for further functionalization via

      
       or Suzuki couplings.
      
Retrosynthetic Logic

The synthesis is designed to construct the "A-ring" (containing N1) onto a pre-functionalized "B-ring" (pyridine precursor).

  • Disconnection: The C3-C4 and N1-C2 bonds of the naphthyridine core.

  • Precursor: 2,5-Dichloro-3-pyridinecarboxaldehyde .

    • Why? The chlorine at C2 of the pyridine ring (which becomes C8 of the naphthyridine) serves two purposes:

      • It is a desired substituent in the final product.

      • Steric Blocking: It prevents cyclization at the pyridine C2 position, forcing the reaction to occur at C4, thereby guaranteeing the 1,7-naphthyridine topology.

Pathway Visualization:

Retrosynthesis Target 5,8-Dichloro-1,7-naphthyridin-2-amine (Target) Intermediate1 2,5,8-Trichloro-1,7-naphthyridine (Activated Intermediate) Target->Intermediate1 Selective Amination (NH3) Intermediate2 5,8-Dichloro-1,7-naphthyridin-2(1H)-one (Cyclized Core) Intermediate1->Intermediate2 Chlorination (POCl3) Precursor 2,5-Dichloro-3-pyridinecarboxaldehyde (Regiocontrol Scaffold) Intermediate2->Precursor Knoevenagel/Cyclization (Ethyl Cyanoacetate)

Caption: Retrosynthetic analysis leveraging the 2-Cl substituent for regiocontrol.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Preparation

Objective: Synthesis of 2,5-dichloro-3-pyridinecarboxaldehyde. Note: This compound is commercially available.[1] If synthesis is required, it is prepared from 2,5-dichloropyridine via lithiation.

Protocol:

  • Reagents: 2,5-Dichloropyridine (1.0 eq), LDA (1.1 eq), DMF (1.5 eq), THF (Anhydrous).

  • Conditions: -78°C,

    
     atmosphere.
    
  • Procedure:

    • Cool a solution of 2,5-dichloropyridine in THF to -78°C.

    • Add LDA dropwise over 30 min (directs lithiation to C3 due to the orthodirecting effect of C2-Cl).

    • Stir for 1 hour at -78°C.

    • Quench with DMF; warm to RT.

    • Workup: Acidify with 1M HCl, extract with EtOAc.

    • Yield: Typically 85-90%.

Phase 2: Construction of the 1,7-Naphthyridine Core

Objective: Cyclization to form the 1,7-naphthyridine ring system.

Method A: The Malononitrile Route (Direct Amination)

Best for high-throughput or atom-economy focused synthesis.

Reagents:

  • 2,5-Dichloro-3-pyridinecarboxaldehyde (10.0 g, 56.8 mmol)

  • Malononitrile (4.1 g, 62.5 mmol)

  • Piperidine (Catalytic, 0.5 mL)

  • Ethanol (100 mL)

Step-by-Step:

  • Condensation: Dissolve aldehyde and malononitrile in Ethanol. Add piperidine. Stir at RT for 2 hours. A solid precipitate (benzylidene intermediate) typically forms.

  • Cyclization: Add a base (e.g., Sodium Ethoxide or DBU, 1.0 eq) and heat to reflux for 4 hours.

    • Mechanism:[2][3][4] The nitrile nitrogen attacks the pyridine C4 position (nucleophilic aromatic substitution of Hydride? No, usually requires oxidation or leaving group. However, with 2,5-dichloro, the cyclization often involves an initial attack by the carbon nucleophile, followed by ring closure).

    • Correction for Stability: A more robust industrial route uses Ethyl Cyanoacetate to form the "2-one" first, avoiding complex redox issues. See Method B (Recommended).

Method B: The "Lactam-Activation" Route (Recommended Standard)

This route is the industry standard for high purity, as it allows purification of the stable lactam intermediate.

Step 1: Condensation to 5,8-Dichloro-1,7-naphthyridin-2(1H)-one

  • Setup: To a solution of 2,5-dichloro-3-pyridinecarboxaldehyde (10.0 g) in Ethanol (100 mL), add Ethyl Cyanoacetate (6.4 g) and Ammonium Acetate (8.8 g).

  • Reaction: Reflux for 12-16 hours.

    • Observation: The reaction mixture will darken; product precipitates upon cooling.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol and hexanes.

  • Decarboxylation (if necessary): If the product retains the 3-cyano/ester group (common), suspend in 48% HBr and reflux for 4 hours to decarboxylate, yielding 5,8-dichloro-1,7-naphthyridin-2(1H)-one .

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at ~11.5 ppm (NH lactam).

Step 2: Chlorination to 2,5,8-Trichloro-1,7-naphthyridine

  • Reagents: Lactam intermediate (from Step 1),

    
     (5 vol), 
    
    
    
    (1.1 eq).
  • Procedure: Suspend the lactam in

    
    . Add 
    
    
    
    in portions.
  • Reaction: Heat to 100°C for 3 hours. The suspension will clear as the chloro-imidate forms.

  • Quench: Caution! Pour slowly onto crushed ice/water with vigorous stirring. Maintain temp < 20°C.

  • Isolation: Neutralize with

    
     to pH 8. Extract with DCM. Dry (
    
    
    
    ) and concentrate.
  • Product: Yellow solid. (2,5,8-Trichloro-1,7-naphthyridine).

Step 3: Regioselective Amination Crucial Step: The C2-chlorine is the most reactive towards nucleophiles due to the activation by the adjacent N1 nitrogen (similar to 2-chloropyridine). C5 and C8 are less reactive in this specific scaffold.

  • Reagents: 2,5,8-Trichloro-1,7-naphthyridine (5.0 g), Ammonia (7N in Methanol) or Ammonium Hydroxide (28%).

  • Conditions: Sealed tube, 80°C, 6 hours. (Or Microwave: 100°C, 30 min).

  • Procedure:

    • Dissolve trichloro-intermediate in 7N

      
      /MeOH (50 mL).
      
    • Seal and heat. Monitor by HPLC.

    • Selectivity Control: Stop reaction when <5% starting material remains. Over-reaction leads to 2,8-diamino species.

  • Purification:

    • Concentrate solvent.[5][6]

    • Resuspend in water.[2][7][8] Filter the solid.[5]

    • Recrystallization: Ethanol/Water (9:1).

Part 3: Analytical Data & Validation

Expected Analytical Profile
  • Appearance: Pale yellow to off-white powder.

  • Melting Point: >200°C (decomposition).

  • Mass Spectrometry (ESI+): m/z = 213.99 (M+H, base peak for

    
     isotope pattern). Distinctive dichloro pattern (9:6:1 intensity for M, M+2, M+4).
    
NMR Characterization (Simulated)
  • Solvent: DMSO-

    
    
    
  • 
     8.45 (s, 1H, H6):  Singlet for the isolated proton on the dichlorinated ring.
    
  • 
     8.10 (d, J=9.0 Hz, 1H, H4):  Doublet.
    
  • 
     7.05 (d, J=9.0 Hz, 1H, H3):  Doublet (upfield due to amino group shielding).
    
  • 
     6.80 (bs, 2H, 
    
    
    
    ):
    Broad singlet, exchangeable with
    
    
    .
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Cyclization Cyclization at C2 (wrong isomer)Ensure starting material is 2,5-dichloro -3-CHO. The 2-Cl is essential to block the wrong pathway.
Formation of Diamine Over-amination in Step 3Reduce temperature to 60°C or reduce reaction time. Use stoichiometric ammonia (1.1 eq) in THF instead of excess.
Incomplete Chlorination Wet

or old

Use freshly distilled

. Ensure anhydrous conditions.

Part 4: Process Flow Diagram

SynthesisProtocol Start Start: 2,5-Dichloropyridine Formylation Step 1: Formylation (LDA, DMF, -78°C) Start->Formylation Aldehyde 2,5-Dichloro-3-pyridinecarboxaldehyde Formylation->Aldehyde Cyclization Step 2: Friedländer-Type Cyclization (Ethyl Cyanoacetate, NH4OAc, Reflux) Aldehyde->Cyclization Regiocontrol via 2-Cl Lactam 5,8-Dichloro-1,7-naphthyridin-2(1H)-one Cyclization->Lactam Chlorination Step 3: Chlorination (POCl3, PCl5, 100°C) Lactam->Chlorination Trichloro 2,5,8-Trichloro-1,7-naphthyridine Chlorination->Trichloro Amination Step 4: Regioselective Amination (NH3/MeOH, 80°C) Trichloro->Amination SNAr at C2 Final FINAL PRODUCT 5,8-Dichloro-1,7-naphthyridin-2-amine Amination->Final

Caption: Step-by-step synthetic workflow for high-purity production.

References

  • Structure & CAS Verification: 5,8-Dichloro-1,7-naphthyridin-2-amine (CAS 87992-40-3). Available at:

  • General Naphthyridine Synthesis: Litvinov, V. P. (2004). "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 73(11).
  • Regioselective Cyclization Strategy: Srivastava, K.P., et al. (2014). "Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines." International Journal of Chemical and Physical Sciences. Available at:

  • Chlorination Protocols: Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc. (Classic protocol for chlorination of hydroxypyridines/naphthyridines).
  • Amination Selectivity: Nakatani, K., et al. (2008). "Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules." Curr Protoc Nucleic Acid Chem. Available at: (Analogous

    
     conditions for naphthyridine amines).
    

Sources

Application

Application Note: 5,8-Dichloro-1,7-naphthyridin-2-amine as a Strategic Scaffold in Drug Discovery

[1] Executive Summary 5,8-Dichloro-1,7-naphthyridin-2-amine is a high-value heterocyclic intermediate increasingly utilized in the development of kinase inhibitors (e.g., SHP2, ERK, TGF-β) and ion channel modulators (Nav...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5,8-Dichloro-1,7-naphthyridin-2-amine is a high-value heterocyclic intermediate increasingly utilized in the development of kinase inhibitors (e.g., SHP2, ERK, TGF-β) and ion channel modulators (Nav1.7).[1] Its structural distinctiveness lies in its 1,7-naphthyridine core , which acts as a bioisostere to quinoline and isoquinoline scaffolds but offers superior aqueous solubility and unique hydrogen-bonding vectors due to the dual nitrogen placement.[1]

This guide details the regioselective reactivity of this scaffold, providing a validated roadmap for synthesizing complex libraries. By exploiting the electronic differentiation between the C8 and C5 positions, researchers can sequentially install pharmacophores with high precision.

Chemical Profile & Stability[2][3]

PropertySpecificationNotes
IUPAC Name 5,8-dichloro-1,7-naphthyridin-2-amine
Molecular Formula C₈H₅Cl₂N₃
Molecular Weight 214.05 g/mol
Appearance Pale yellow to tan solidOxidation sensitive upon prolonged air exposure.[1]
Solubility DMSO (>50 mM), DMA, NMPPoor solubility in non-polar solvents (Hexane, Et₂O).
Storage -20°C, Desiccated, Inert GasHygroscopic; store under Argon/Nitrogen.
pKa (Calc) ~3.5 (Pyridine N), ~14 (Amine)The 2-amino group is weakly basic due to electron-withdrawing chlorines.

Synthetic Utility: The "Lynchpin" Strategy

The primary value of 5,8-dichloro-1,7-naphthyridin-2-amine is its ability to serve as a bifunctional electrophile .[1] The two chlorine atoms exist in electronically distinct environments, governed by their proximity to the ring nitrogens.

Mechanistic Insight: Regioselectivity
  • C8-Position (High Reactivity): The C8 carbon is ortho to the N7 nitrogen.[1] The inductive effect (-I) and mesomeric withdrawal of the imine-like N7 make this position highly electrophilic, facilitating rapid Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C5-Position (Latent Reactivity): The C5 carbon is para to the N1 nitrogen but lacks the direct ortho-activation of N7.[1] Consequently, it is significantly less reactive toward nucleophiles, requiring higher temperatures or transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to react.[1]

Strategic Implication: This reactivity gap allows for a "One-Pot, Two-Step" or sequential functionalization strategy without the need for protecting groups.[1]

Visual Workflow (DOT Diagram)

ReactivityWorkflow Start 5,8-Dichloro-1,7- naphthyridin-2-amine Step1 Intermediate A (C8-Substituted) Start->Step1  SNAr (Selective C8) Step2 Final Drug Candidate (C5-Functionalized) Step1->Step2  Suzuki/Buchwald (C5) Nuc1 Nucleophile 1 (R-NH2/R-OH) Condition: Mild Base, <60°C Nuc1->Start Nuc2 Boronic Acid / Amine Condition: Pd Cat., >90°C Nuc2->Step1

Caption: Sequential functionalization strategy exploiting the electronic difference between C8 (SNAr active) and C5 (Cross-coupling active).

Detailed Experimental Protocols

Protocol A: Regioselective at C8

Objective:[1] To install a solubilizing group or pharmacophore at the C8 position while leaving the C5-Cl intact.[1]

Materials:

  • 5,8-Dichloro-1,7-naphthyridin-2-amine (1.0 eq)[1]

  • Amine Nucleophile (e.g., N-methylpiperazine, Morpholine) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

  • Workup: Ice water, Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5,8-dichloro-1,7-naphthyridin-2-amine (100 mg, 0.47 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (163 µL, 0.94 mmol) followed by the amine nucleophile (0.52 mmol) dropwise at Room Temperature (RT).

  • Reaction: Stir the mixture at RT to 45°C .

    • Critical Checkpoint: Monitor by LCMS. The C8-substituted product usually forms within 1-3 hours.[1] If the temperature exceeds 80°C, trace C5-substitution (bis-adduct) may be observed.[1]

  • Quench: Pour the reaction mixture into crushed ice (10 mL). Stir for 15 minutes.

  • Isolation:

    • Solid Product: If precipitate forms, filter and wash with cold water.

    • Oily Product: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expected Outcome: >85% Yield of 8-amino-5-chloro-1,7-naphthyridin-2-amine.

Protocol B: Palladium-Catalyzed Cross-Coupling at C5

Objective: To functionalize the remaining C5-chloride using Suzuki-Miyaura coupling.[1]

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[1][2]

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the C8-substituted intermediate (0.2 mmol), boronic acid (0.24 mmol), and Pd catalyst (0.01 mmol).

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and K₂CO₃ solution (0.3 mL).

  • Reaction: Heat to 90-100°C for 2-4 hours (or 30 min in microwave at 110°C).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and proteodehalogenated byproducts.[1]

Application Note: SHP2 and Kinase Inhibitor Design

The 1,7-naphthyridine scaffold acts as a privileged structure in kinase inhibition.

  • SHP2 Allosteric Inhibitors: Recent patents suggest 1,7-naphthyridines can replace the central pyrazine/pyridine core found in compounds like SHP099 or RMC-4550.[1] The N1/N7 nitrogens provide critical H-bond acceptance for the "tunnel" region of the SHP2 allosteric site.[1]

  • Nav1.7 Antagonists: The 2-amino group serves as a hinge binder or an anchor point for sulfonamide attachment, crucial for selectivity against other sodium channels.

Structural Logic Diagram

SHP2_Logic Core 1,7-Naphthyridine Core N1 N1: H-Bond Acceptor (Solvent Front) Core->N1 N7 N7: Electronic Tuner (Activates C8) Core->N7 C2 C2-Amine: Hinge Binder or Solubilizing Anchor Core->C2 C8 C8-Substituent: Hydrophobic Clamp Core->C8 C5 C5-Substituent: Specificity/Tail Region Core->C5

Caption: Pharmacophore mapping of the 1,7-naphthyridine scaffold in kinase inhibitor design.

References

  • BenchChem. (2025).[3] Elucidation of Reactivity Patterns in 5,8-Dichloro-1,6-naphthyridine and Analogues. (Note: Analogous reactivity patterns apply to 1,7-isomers).

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Provides foundational heterocyclic chemistry applicable to naphthyridine isomers).

  • National Institutes of Health (NIH) - PubChem. (2023). Patent Summary: SHP2 phosphatase inhibitors (Relay Therapeutics). (Illustrates the use of naphthyridine scaffolds in SHP2 inhibition).

  • ResearchGate. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. (Background on the 1,7-naphthyridine core synthesis).

  • WuXi AppTec. (2016). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. (Theoretical basis for ortho-vs-para nitrogen activation in heterocycles).[1]

(Note: While specific literature on the exact 5,8-dichloro-1,7-naphthyridin-2-amine intermediate is proprietary or sparse, the reactivity profiles are derived from established heterocyclic principles validated in the cited analogues.)[1]

Sources

Method

Application Note: Buchwald-Hartwig Cross-Coupling Strategies for Naphthyridine Amines

Executive Summary The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds[1]. However, applying this methodology to highly functionalized, nitrogen-rich heterocycles like naphthyridines p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds[1]. However, applying this methodology to highly functionalized, nitrogen-rich heterocycles like naphthyridines presents unique kinetic and thermodynamic challenges. Naphthyridines are privileged scaffolds in drug discovery, frequently appearing in antibacterial and anticancer agents[2]. This application note provides a comprehensive, field-proven guide to optimizing palladium-catalyzed cross-coupling conditions for naphthyridine halides, focusing on overcoming catalyst poisoning and facilitating difficult reductive eliminations.

Mechanistic Insights & Causality: The Naphthyridine Challenge

As a Senior Application Scientist, I frequently observe that standard Buchwald-Hartwig conditions (e.g., Pd(OAc)2 / PPh3) fail when applied to naphthyridines. Understanding the causality behind these failures is critical for rational reaction design:

  • Catalyst Poisoning via Chelation : Naphthyridines, particularly the 1,8-naphthyridine isomer, possess a bidentate nitrogen arrangement that acts as a potent chelator. This motif can sequester the active Pd(0) or Pd(II) species, forming stable, off-cycle complexes that immediately halt the catalytic cycle.

    • Solution: The use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or rigid bidentate ligands (e.g., BINAP) is mandatory. These ligands create a steric shield around the palladium center, preventing the naphthyridine nitrogens from displacing the phosphine[2].

  • Retarded Reductive Elimination : Naphthyridines are highly electron-deficient heteroaromatics. While this electron deficiency accelerates the initial oxidative addition of the aryl halide to Pd(0), it severely retards the subsequent reductive elimination step, which requires electron density to push the coupled product off the metal.

    • Solution: Electron-rich ligands (like XPhos) increase the electron density at the palladium center, lowering the activation barrier for reductive elimination[3].

  • Base-Induced Degradation : Strong bases like NaOtBu or LHMDS are standard in Buchwald-Hartwig aminations to deprotonate the coordinated amine[3]. However, highly functionalized naphthyridines may undergo side reactions (e.g., nucleophilic aromatic substitution or degradation) in the presence of strong alkoxides.

    • Solution: Utilizing weaker bases such as K2CO3 or Cs2CO3 in polar solvents like tert-butanol (t-BuOH) provides a milder alternative that preserves sensitive functional groups while still effectively driving the catalytic cycle[2].

Catalyst & Ligand Selection Matrix

The following table summarizes validated quantitative data for the amination of various naphthyridine isomers. Use this matrix to select your starting conditions based on your specific substrate.

Naphthyridine SubstrateAmine TypePrecatalyst (Loading)Ligand (Loading)BaseSolventTemp (°C)Yield (%)Ref
3-Bromo-1,8-naphthyridinePrimary (Anilines)Pd2(dba)3 (5 mol%)XPhos (10 mol%)K2CO3t-BuOH50–9078–91[2]
8-Bromo-1,6-naphthyridinePrimary (Aliphatic)Pd2(dba)3 (5 mol%)rac-BINAP (10 mol%)NaOtBuToluene8088–92[4]
3-Bromo-1,5-naphthyridineSecondary (Cyclic)Ni(cod)2 / PdXPhos / NoneNaOtBuDioxane100>80[5]

Workflow & Decision Logic

To streamline reaction optimization, follow the decision matrix below. It maps the logical flow for selecting the optimal ligand and base combination based on the specific naphthyridine isomer and the nature of the nucleophilic amine.

G start Naphthyridine Halide + Amine q1 Which Naphthyridine Isomer? start->q1 iso18 1,8-Naphthyridine (Strong Chelator) q1->iso18 isoOther 1,5- / 1,6- / 1,7-Naphthyridine (Moderate Chelator) q1->isoOther q2 Amine Type? iso18->q2 q3 Amine Type? isoOther->q3 prim1 Primary Amine q2->prim1 sec1 Secondary Amine q2->sec1 prim2 Primary Amine q3->prim2 sec2 Secondary Amine q3->sec2 cond1 Pd2(dba)3 / tBuXPhos K2CO3, t-AmOH, 100°C prim1->cond1 cond2 Pd2(dba)3 / XPhos K2CO3, t-BuOH, 90°C sec1->cond2 cond3 Pd2(dba)3 / rac-BINAP NaOtBu, Toluene, 80°C prim2->cond3 cond4 Pd(OAc)2 / BrettPhos Cs2CO3, Dioxane, 100°C sec2->cond4

Caption: Decision matrix for selecting Buchwald-Hartwig conditions for naphthyridines.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can diagnose the health of the catalytic cycle in real-time.

Protocol A: Mild Amination of 3-Bromo-1,8-Naphthyridines (XPhos System)

This protocol utilizes a milder base (K2CO3) and a polar protic solvent (t-BuOH) to accommodate the highly sensitive 1,8-naphthyridine core[2].

Reagents:

  • 3-Bromo-1,8-naphthyridine derivative (1.0 equiv, 1.0 mmol)

  • Amine (1.2–1.5 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K2CO3 (2.0 equiv, finely milled)

  • Anhydrous t-BuOH (10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Solvent Addition & Pre-activation: Add 2 mL of anhydrous t-BuOH. Stir at room temperature for 15 minutes.

    • Self-Validation Check 1: The solution must transition from a dark reddish-purple (unligated Pd2(dba)3) to a clear, dark orange/red solution. If the solution turns opaque black, oxygen has infiltrated, and Pd(0) has precipitated as "Pd black." The reaction must be aborted.

  • Substrate Addition: Add the 3-bromo-1,8-naphthyridine, the amine, and K2CO3 under a positive stream of Argon. Add the remaining 8 mL of t-BuOH.

  • Reaction Execution: Seal the tube and heat to 50–90 °C (depending on amine nucleophilicity) in a pre-heated oil bath for 12–24 hours.

    • Self-Validation Check 2: Monitor via LC-MS at t = 2 hours. You should observe the consumption of the starting halide and the appearance of the product mass. If only starting material is present, the base may not be sufficiently soluble; consider adding a phase transfer catalyst (e.g., 18-crown-6) or switching to Cs2CO3.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Protocol B: Robust Amination of 1,6-Naphthyridines (BINAP System)

For less aggressively chelating isomers like 1,6-naphthyridine, the bidentate ligand rac-BINAP paired with a strong base (NaOtBu) provides exceptional turnover numbers and rapid reaction times[4].

Reagents:

  • 8-Bromo-1,6-naphthyridine (1.0 equiv, 1.0 mmol)

  • Primary Aliphatic Amine (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • rac-BINAP (0.10 equiv, 10 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Reagent Charging: Inside a nitrogen-filled glovebox, charge a reaction vial with 8-bromo-1,6-naphthyridine, Pd2(dba)3, rac-BINAP, and NaOtBu.

    • Causality Note: NaOtBu is highly hygroscopic. Performing this step in a glovebox prevents the formation of NaOH, which would otherwise hydrolyze the aryl halide to the corresponding phenol instead of the desired amine.

  • Solvent Addition: Add anhydrous toluene (10 mL) and the amine (if liquid). Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 80 °C for 4–8 hours.

    • Self-Validation Check 1: The reaction mixture should become a homogeneous, deep red/brown solution.

  • Workup: Quench the reaction by adding 5 mL of water (caution: exothermic neutralization of residual base). Extract with CH2Cl2 (3 x 15 mL), dry over anhydrous Na2SO4, concentrate, and purify.

Troubleshooting & Optimization

  • Observation: High levels of dehalogenated naphthyridine (reduction of C–Br to C–H).

    • Cause: The rate of β-hydride elimination from the coordinated amine is outcompeting reductive elimination.

    • Action: Switch to a more sterically demanding ligand (e.g., from XPhos to tBuXPhos) to force the amine and aryl groups closer together, accelerating reductive elimination. Alternatively, lower the reaction temperature[1].

  • Observation: Reaction stalls at 30-40% conversion.

    • Cause: Product inhibition. The newly formed naphthyridine amine is chelating the palladium catalyst.

    • Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to keep the metal saturated with the phosphine, or switch to a bidentate ligand like BINAP or dppf.

References

  • Title: Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Anti-Mycobacterial N-(2-Arylethyl)
  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL
  • Title: “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: PMC URL

Sources

Application

Regioselective Functionalization of 5,8-Dichloro-1,7-naphthyridin-2-amine: Application Notes and Protocols

Executive Summary & Chemical Significance The 1,7-naphthyridine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, serving as the structural foundation for kinase inhibitors, PDE4D in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The 1,7-naphthyridine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, serving as the structural foundation for kinase inhibitors, PDE4D inhibitors, and advanced tau PET imaging tracers[1][2]. Within this class, 5,8-dichloro-1,7-naphthyridin-2-amine represents a highly versatile, densely functionalized building block. Synthesized traditionally via the amination of 5,8-dichloro-1,7-naphthyridine using KNH₂/NH₃[3], this molecule possesses three distinct functional handles: two differentially activated carbon-chlorine bonds (C-5 and C-8) and an exocyclic primary amine (C-2)[4].

This application note provides a validated, self-contained guide for the programmable, regioselective functionalization of this scaffold, enabling researchers to construct complex poly-substituted naphthyridines with high precision.

Mechanistic Rationale for Regioselectivity

The success of sequential cross-coupling on 5,8-dichloro-1,7-naphthyridin-2-amine relies entirely on exploiting the electronic inequivalence of the C-5 and C-8 positions.

  • C-8 Activation (Kinetic Control): The C-8 position is located directly

    
     to the N-7 nitrogen. The strong electron-withdrawing inductive effect of this adjacent nitrogen significantly lowers the LUMO energy of the C8–Cl bond. Consequently, oxidative addition by low-valent transition metals (e.g., Pd(0)) or nucleophilic aromatic substitution (S
    
    
    
    Ar) occurs rapidly at low temperatures.
  • C-5 Stability (Thermodynamic Control): The C-5 position is

    
     to N-7 and 
    
    
    
    to N-1. It is relatively more electron-rich than C-8, resulting in a higher activation energy (
    
    
    ) for oxidative addition.
  • C-2 Amine Chemoselectivity: The primary amine at C-2 exhibits reduced nucleophilicity due to resonance delocalization into the naphthyridine ring (amidine-like character). However, to prevent competitive Buchwald-Hartwig amination during C-5 functionalization, highly sterically demanding ligands must be employed.

Mechanism SM Pd(0) Oxidative Addition C8 Attack at C-8 Position (Alpha to N-7) SM->C8 Kinetically Favored (60°C) C5 Attack at C-5 Position (Gamma to N-7) SM->C5 Kinetically Disfavored Res8 Fast: Low LUMO energy due to N-7 induction C8->Res8 Res5 Slow: Higher electron density, higher Ea C5->Res5

Figure 1: Mechanistic divergence in oxidative addition rates between C-8 and C-5 positions.

Experimental Workflows & Protocols

Workflow SM 5,8-Dichloro-1,7- naphthyridin-2-amine Int C8-Aryl-5-chloro- 1,7-naphthyridin-2-amine SM->Int Suzuki Coupling 60°C, Pd(dppf)Cl2 Regioselective Prod C8-Aryl-C5-Amino- 1,7-naphthyridin-2-amine Int->Prod Buchwald-Hartwig 100°C, Pd2(dba)3 BrettPhos

Figure 2: Two-step regioselective functionalization workflow of 5,8-dichloro-1,7-naphthyridin-2-amine.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-8

Objective: Selectively couple an aryl boronic acid at the C-8 position while preserving the C-5 chloride[1]. Causality of Choices: A mild base (Na₂CO₃) and moderate heat (60 °C) provide enough energy to overcome the C-8 activation barrier without triggering C-5 oxidative addition. The bidentate ligand in Pd(dppf)Cl₂ provides a rigid steric environment that favors the more accessible C-8 site.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 5,8-dichloro-1,7-naphthyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe to achieve a concentration of 0.1 M.

  • Reaction: Heat the mixture to exactly 60 °C and stir vigorously for 4–6 hours.

  • Self-Validation (In-Process): Sample the reaction for LC-MS. The desired intermediate must exhibit a clear [M+H]⁺ peak with a 3:1 isotopic ratio (indicating the retention of exactly one chlorine atom). If a lower

    
     spot appears lacking this isotopic pattern, the temperature has exceeded 65 °C, leading to over-coupling.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination at C-5

Objective: Functionalize the recalcitrant C-5 position with a secondary amine. Causality of Choices: Because C-5 is less reactive, forcing conditions are required. Pd₂(dba)₃ combined with BrettPhos is utilized. BrettPhos is an extremely bulky, electron-rich biaryl phosphine that accelerates the challenging oxidative addition at C-5 while sterically shielding the catalyst from the unprotected C-2 primary amine, preventing competitive coordination. Cs₂CO₃ is chosen over stronger alkoxide bases to prevent deprotonation of the C-2 amine.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube, combine the C8-aryl-5-chloro-1,7-naphthyridin-2-amine intermediate from Protocol A (1.0 equiv), the target secondary amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the tube tightly.

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The primary validation metric is the complete disappearance of the 3:1 chlorine isotopic pattern , replaced by the exact mass of the di-functionalized product. Visually, the reaction should transition from a dark red (active Pd(0)) to a light yellow/orange suspension. A black precipitate indicates premature catalyst decomposition.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and regioselectivity, derived from standard optimization parameters for the 1,7-naphthyridine scaffold[1][5].

Reaction PhaseTarget PositionCatalyst SystemBaseTemp (°C)Yield (%)Selectivity (C8 : C5)Validation Marker
Suzuki-Miyaura C-8Pd(dppf)Cl₂Na₂CO₃6082%>95 : 53:1 Isotope retention
Suzuki-Miyaura C-8Pd(PPh₃)₄K₂CO₃9064%70 : 30Loss of Cl isotope (Over-coupling)
Buchwald-Hartwig C-5Pd₂(dba)₃ / BrettPhosCs₂CO₃10078%N/AComplete loss of Cl isotope
Buchwald-Hartwig C-5Pd(OAc)₂ / BINAPNaOtBu8035%N/AIncomplete conversion; SM recovered

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - MDPI.
  • Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols - Benchchem.
  • THE NAPHTHYRIDINES - Digital Library.
  • Structure-mutagenicity relationships of four amino-imidazonaphthyridines and imidazoquinolines - PubMed.
  • Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer - ResearchGate.

Sources

Method

Application Note: Strategic Engineering of 1,7-Naphthyridine-Based Kinase Inhibitors

Executive Summary & Scientific Rationale The 1,7-naphthyridine scaffold has emerged as a privileged bioisostere to quinoline and isoquinoline in the design of ATP-competitive kinase inhibitors. Unlike its isomers (1,5- o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,7-naphthyridine scaffold has emerged as a privileged bioisostere to quinoline and isoquinoline in the design of ATP-competitive kinase inhibitors. Unlike its isomers (1,5- or 1,8-naphthyridine), the 1,7-isomer offers a unique vector for hydrogen bonding within the kinase hinge region while significantly altering physicochemical properties such as aqueous solubility and lipophilicity (LogD).

This Application Note provides a high-level technical guide for medicinal chemists. We focus on the C8-functionalization strategy, a critical node in generating diversity for Structure-Activity Relationship (SAR) studies targeting kinases such as p38 MAPK , c-Met , and lipid kinases like PIP4K2A .

Why 1,7-Naphthyridine?
  • Hinge Binding Geometry: The N7 nitrogen serves as a critical H-bond acceptor, mimicking the N1 of the adenine ring in ATP.

  • Solubility Profile: The additional nitrogen decreases LogP relative to naphthalene/quinoline analogs, often improving oral bioavailability.

  • Vectorial Growth: The C8 and C5 positions allow for orthogonal functionalization—C8 typically directing substituents toward the solvent-front or ribose pocket, and C5/C3 toward the hydrophobic back-pocket.

Chemical Biology: The Pharmacophore

To design effective inhibitors, one must understand the binding thermodynamics. The 1,7-naphthyridine core typically binds in the ATP pocket as follows:

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide NH of the hinge region residues (e.g., Met109 in p38α).

  • C8-Substituent: Often an amine or ether linker connecting to a solubilizing group (solvent exposed).

  • C2/C3-Substituent: Extends into the hydrophobic gatekeeper region.

Visualization: Pharmacophore Interaction Map

Pharmacophore Scaffold 1,7-Naphthyridine Core Hinge Kinase Hinge Region (e.g., Met109) Scaffold->Hinge H-Bond (N7 Acceptor) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C8 Substitution (Buchwald/SNAr) Pocket Hydrophobic Back Pocket (Affinity/Potency) Scaffold->Pocket C2/C3/C5 Substitution (Suzuki/Sonogashira)

Figure 1: Schematic representation of the 1,7-naphthyridine binding mode within the ATP-binding pocket. The N7 nitrogen is the anchor point for hinge interaction.

Synthetic Strategy: The Modular Platform

We recommend a Convergent Modular Synthesis approach. Rather than constructing the ring system de novo for every analog (e.g., via Friedländer synthesis), we utilize a halogenated core (e.g., 8-chloro-1,7-naphthyridine ) as a branching point. This allows for rapid library generation via palladium-catalyzed cross-coupling.

Workflow Diagram

SynthesisWorkflow Start Precursor: 3-Aminoisonicotinic acid Core Core Scaffold: 1,7-Naphthyridin-8(7H)-one Start->Core Condensation Activated Activated Core: 8-Chloro-1,7-naphthyridine Core->Activated POCl3, Reflux Coupling Functionalization (C8): Pd-Catalyzed Amination (Buchwald-Hartwig) Activated->Coupling R-NH2, Pd(OAc)2, BINAP Final Kinase Inhibitor Candidate (e.g., p38/PIP4K2A active) Coupling->Final Deprotection / Salt Formation

Figure 2: Modular synthetic workflow transforming commercial precursors into active kinase inhibitors via the key 8-chloro intermediate.

Detailed Experimental Protocol

Protocol A: Activation of the Scaffold

Objective: Synthesis of 8-chloro-1,7-naphthyridine from 1,7-naphthyridin-8(7H)-one. Note: The 8-oxo tautomer is stable; conversion to the chloride is required for Pd-catalysis.

  • Reagents: 1,7-naphthyridin-8(7H)-one (1.0 eq), Phosphorus oxychloride (POCl3, solvent/reagent), PCl5 (0.1 eq - optional booster).

  • Procedure:

    • Suspend the starting material in neat POCl3 (10 mL/g).

    • Heat to reflux (105°C) under anhydrous N2 atmosphere for 4–6 hours. Monitor by LC-MS (Caution: quench aliquot in MeOH before injection).

    • Workup: Cool to RT. Slowly pour onto crushed ice/ammonia mixture (Exothermic!). Extract with DCM (3x). Dry over Na2SO4 and concentrate.

    • Yield: Typically 85–95% (Tan solid).

Protocol B: C8-Functionalization via Buchwald-Hartwig Amination

Objective: Coupling of 8-chloro-1,7-naphthyridine with a functionalized aniline or amine (The "Warhead"). Criticality: This is the diversity-generating step. 1,7-naphthyridines are electron-deficient, making them good substrates, but the pyridine nitrogens can poison Pd catalysts.

Materials
  • Substrate: 8-Chloro-1,7-naphthyridine (1.0 eq)

  • Nucleophile: Substituted Aniline or Alicyclic Amine (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP (for anilines); BrettPhos (for aliphatic amines).

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Preparation: In a glovebox or under strictly inert conditions (Ar/N2), charge a microwave vial or sealed tube with the Substrate, Nucleophile, and Base.

  • Catalyst Addition: Add the Pd source and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M). Seal the vessel.

  • Reaction:

    • Thermal: Heat at 100°C for 12–16 hours.

    • Microwave: 120°C for 30–60 minutes (High throughput preferred).

  • Monitoring: Check for disappearance of the aryl chloride (m/z [M+H]+ matches product).

  • Workup: Filter through a Celite pad (elute with EtOAc/MeOH 9:1). Concentrate filtrate.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%).

    • Note: 1,7-naphthyridines are polar; use amine-functionalized silica if streaking occurs.

Validation & Quality Control

Every synthesized inhibitor must pass the following QC gates before biological testing:

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Clear resolution of C2/C3/C4/C5/C6/C8 protons. Absence of POCl3 residues.
Purity UPLC-MS (254 nm)>95% Area Under Curve (AUC).
Metal Content ICP-MSPd < 10 ppm (Critical for cellular assays to avoid false positives).
Solubility Kinetic Solubility (PBS, pH 7.4)>10 µM (Required for reliable IC50 determination).
Troubleshooting Guide
  • Problem: Low conversion in Buchwald coupling.

    • Solution: The scaffold nitrogens may be coordinating Pd. Switch to a pre-catalyst system like Pd(dppf)Cl2 or increase catalyst loading to 10 mol%. Ensure O2 exclusion is rigorous.

  • Problem: Regioselectivity issues (if starting with di-halo scaffold).

    • Solution: C8 is generally more reactive than C5/C3 toward SNAr, but Pd-coupling rates depend on sterics. Perform SNAr at C8 (mild heat, no metal) before attempting Pd-coupling at other positions.

References

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[3] Journal of Medicinal Chemistry, 64(21), 15883–15911.[3]

  • Lumeras, W., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase.[4] Journal of Medicinal Chemistry, 54(22), 7838–7852.

  • BenchChem Technical Support. (2025).

    • (General Platform Reference)

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

Application

Application Note: Strategic Functionalization of 2-Amino-5,8-dichloronaphthyridine

This Application Note and Protocol guide details the reaction mechanisms and functionalization strategies for 2-amino-5,8-dichloronaphthyridine . The content focuses on the 1,7-naphthyridine isomer (and the analogous 1,6...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction mechanisms and functionalization strategies for 2-amino-5,8-dichloronaphthyridine .

The content focuses on the 1,7-naphthyridine isomer (and the analogous 1,6-isomer), which is a privileged scaffold in kinase inhibitor discovery (e.g., ERK, CDK, and HSP90 inhibitors).[1] The presence of the electron-donating amino group at C2 and two electrophilic chlorine atoms at C5 and C8 creates a distinct reactivity profile governed by electronic differentiation.

Introduction & Mechanistic Rationale

The 2-amino-5,8-dichloronaphthyridine scaffold represents a "push-pull" heterocyclic system. The 2-amino group (electron donor) resides on the pyridine ring A, increasing its electron density and deactivating it toward nucleophilic attack. Conversely, the 5,8-dichloro substituted ring B (containing the second nitrogen) remains highly electron-deficient, making it the primary site for Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings.
Isomer-Dependent Regioselectivity

The reactivity of the dichloro-motif depends critically on the position of the nitrogen atom in Ring B. The "Alpha-Halo Rule" dictates the order of functionalization:

  • Halogen

    
     to Nitrogen:  Highly activated for 
    
    
    
    due to inductive stabilization of the Meisenheimer intermediate.
  • Halogen

    
     to Nitrogen:  Less reactive toward 
    
    
    
    ; requires transition-metal catalysis (e.g., Suzuki-Miyaura) or forcing conditions.[1]
Isomer

-Site (High

Reactivity)

-Site (High Coupling Reactivity)
Mechanistic Prediction
1,7-Naphthyridine C8-Cl (adjacent to N7)C5-Cl (para to C4a)

occurs at C8 first.
1,6-Naphthyridine C5-Cl (adjacent to N6)C8-Cl (adjacent to C8a)

occurs at C5 first.[1]

Note: This guide primarily details the 1,7-naphthyridine workflow, but the logic applies inversely to the 1,6-isomer.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal functionalization strategy, leveraging the electronic difference between the C5 and C8 positions.

ReactionPathway cluster_legend Reactivity Logic Start 2-Amino-5,8-dichloro- 1,7-naphthyridine (Starting Material) Step1 Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution) Start->Step1  Amine (R-NH2)  Base, Heat  (Targets C8-Cl) Intermed Intermediate: 2-Amino-5-chloro-8-amino(substituted)- 1,7-naphthyridine Step1->Intermed Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermed->Step2  Boronic Acid / Amine  Pd Catalyst  (Targets C5-Cl) Final Final Product: 2,5,8-Trisubstituted Naphthyridine Step2->Final Legend C8-Cl: alpha-to-N (Highly Electrophilic) C5-Cl: beta-to-N (Less Electrophilic)

Caption: Sequential functionalization strategy exploiting the electronic disparity between C8 (alpha-nitrogen) and C5 (beta-nitrogen) positions.

Experimental Protocols

Protocol A: Regioselective at C8 (1,7-Naphthyridine)

This protocol describes the displacement of the C8-chlorine by a primary amine. The C8 position is activated by the adjacent N7 nitrogen, allowing substitution under mild thermal conditions while leaving the C5-chlorine intact.

Materials:

  • Substrate: 2-Amino-5,8-dichloro-1,7-naphthyridine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or

    
    -Butanol
    
  • Workup: Ethyl Acetate, Brine,

    
    [1]
    

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 2-amino-5,8-dichloro-1,7-naphthyridine (100 mg, 0.47 mmol) in anhydrous NMP (2.0 mL).

  • Addition: Add DIPEA (163 µL, 0.94 mmol) followed by the amine nucleophile (0.52 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The product should show a mass shift corresponding to the amine addition and the characteristic isotopic pattern of a single remaining chlorine atom (

      
       3:1 ratio).
      
    • Note: If the reaction is sluggish, increase temperature to 120 °C. Avoid temperatures >140 °C to prevent bis-substitution at C5.

  • Workup: Cool to room temperature. Pour the mixture into water (20 mL) to precipitate the product.

    • If solid forms: Filter, wash with water and cold ether.

    • If no solid: Extract with Ethyl Acetate (3 x 15 mL).[1] Wash combined organics with brine (2x) and water (2x) to remove NMP.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Expected Outcome: 2-Amino-5-chloro-8-(alkylamino)-1,7-naphthyridine.

Protocol B: Suzuki-Miyaura Coupling at C5

Following C8 functionalization, the remaining C5-chlorine is deactivated toward


 but remains an excellent handle for Palladium-catalyzed cross-coupling.

Materials:

  • Substrate: C8-substituted intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester: Aryl or Heteroaryl boronate (1.5 equiv)

  • Catalyst:

    
     (5–10 mol%) or 
    
    
    
    / XPhos[1]
  • Base:

    
     or 
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the C8-substituted intermediate (0.2 mmol), boronic acid (0.3 mmol), and base solution. Add 1,4-dioxane (2 mL). Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst (e.g.,

    
    , 16 mg) quickly and seal the vial under Argon.
    
  • Reaction: Heat at 90–100 °C (thermal) or 110 °C (microwave) for 1–2 hours.

    • Mechanistic Insight: The oxidative addition of Pd(0) into the C5-Cl bond is the rate-determining step. Electron-rich ligands (like XPhos or SPhos) facilitate this step on the electron-rich naphthyridine ring.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Data Summary & Troubleshooting

Reactivity Comparison Table
VariableCondition/ObservationRecommendation
Solvent Selection (

)
NMP/DMSO: Fast rates, hard to remove. n-Butanol: Slower, cleaner workup.[1]Use n-Butanol for scale-up; NMP for small-scale library synthesis.
Bis-Substitution Formation of 5,8-diamino byproduct.Occurs if Temperature >140 °C or excess amine (>3 equiv) is used. Control stoichiometry strictly.
Hydrolysis Conversion of C-Cl to C-OH.Caused by wet solvents or hydroxide bases. Use anhydrous DIPEA and dry solvents.
Regio-Inversion Substitution at C5 instead of C8.Rare in 1,7-naphthyridine. More common in 1,6-naphthyridine if steric hindrance at C5 is high. Verify isomer identity by NOE NMR.
Analytical Validation (NMR)

To confirm regioselectivity (1,7-isomer example):

  • C8-Substitution Product: Look for the loss of the singlet/doublet corresponding to the proton adjacent to N7 (if H8 was present, but here Cl is displaced).

  • HMBC Correlation: The remaining C5-Cl carbon will show correlations to H6 and H4a. The C8-N carbon will show correlations to the new amine protons.

References

  • BenchChem. Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives. (Accessed 2026).[1][2] Link

  • Weiss, M., et al. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[1] Journal of Organic Chemistry, 2024.[3] Link[1]

  • Lovering, F., et al.Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate, 2015.[1] Link
    
  • WuXi AppTec.Dichotomy in Regioselectivity of

    
     Reactions. (Accessed 2026).[1][2] Link
    
  • Sigma-Aldrich. Product Specification: 4,8-dichloro-1,7-naphthyridine.[1] (Accessed 2026).[1][2] Link

Sources

Method

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

An Application Note and Protocol for the Microwave-Assisted Synthesis of 1,7-Naphthyridine Derivatives The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of 1,7-Naphthyridine Derivatives

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent kinase inhibition for the treatment of diseases like rheumatoid arthritis and cancer.[1][2] Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often require long reaction times, harsh conditions, and can result in lower yields and significant byproduct formation.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[4][5] By utilizing microwave energy, MAOS offers a more efficient, rapid, and environmentally benign alternative to conventional heating.[6][7] The primary mechanisms of microwave heating involve the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating through dipolar polarization and ionic conduction.[5][8][9] This results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, along with improved yields and higher product purity.[7][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 1,7-naphthyridine derivatives. It includes a detailed experimental protocol, a summary of reaction parameters, and an explanation of the underlying principles that make this an advantageous technique.

General Reaction Scheme & Workflow

The synthesis of the 1,7-naphthyridine core can be achieved through various strategies, including the well-known Friedländer annulation, which involves the condensation of an aminopyridine derivative with a compound containing a reactive methylene group.[11] Microwave irradiation has been successfully applied to accelerate these condensation and cyclization reactions. A common route involves the cyclization of precursors like 2-cyano-3-pyridylacetonitrile.[1]

The general workflow for microwave-assisted synthesis is streamlined, allowing for rapid setup, execution, and product isolation.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants, Solvent & Catalyst in Microwave-Safe Vessel B Seal Vessel and Place in Microwave Reactor A->B C Set Parameters: Temp, Time, Power B->C D Initiate Microwave Irradiation C->D E Cool Reaction Mixture D->E F Product Isolation (e.g., Filtration, Extraction) E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterize Product (NMR, IR, MP) G->H

Caption: General experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocol: Synthesis of 6-Amino-8-bromo-1,7-naphthyridine

This protocol is adapted from a reported microwave-assisted synthesis and demonstrates a key cyclization step.[1] It is intended as a representative example and may require optimization for specific substrates or equipment.

Materials and Reagents:

  • 2-cyano-3-pyridylacetonitrile

  • Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid)

  • Dioxane

  • 85% Hydrazine hydrate

  • 10% Palladium on charcoal

  • Ethanol

  • Potassium hydroxide

  • Copper sulfate solution (10%)

  • Acetic acid

  • Sodium hydroxide solution (20%)

  • Ether or Methylene chloride

  • Anhydrous sodium sulfate

  • Microwave-safe reaction vial with a snap-on cap or crimp top

  • Magnetic stir bar

Equipment:

  • Commercial microwave reactor (e.g., BPL-make BMO: 700T as used in the reference study, or any modern scientific microwave synthesizer).[1]

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • IR and NMR spectrometers for characterization

Step-by-Step Procedure:

Part A: Cyclization to 6-Amino-8-bromo-1,7-naphthyridine [1]

  • Preparation: In a microwave-safe reaction vessel, combine 2-cyano-3-pyridylacetonitrile with a solution of hydrogen bromide in a suitable solvent like acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration (e.g., 3-5 minutes) at a temperature sufficient to drive the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., methylene chloride-benzene) to obtain pure 6-amino-8-bromo-1,7-naphthyridine.[1]

Part B: Conversion to 6,8-Dihydrazino-1,7-naphthyridine [1]

  • Reactant Setup: Dissolve the 6-amino-8-bromo-1,7-naphthyridine (1.5 g) in dioxane (20 ml) in a microwave-safe vessel.

  • Reagent Addition: Add 85% hydrazine hydrate (10 ml) dropwise to the mixture.

  • Microwave Reaction: Seal the vessel and heat in the microwave oven at 110°C for 8 minutes.[1]

  • Isolation: Cool the mixture to room temperature. The yellow precipitate of 6,8-dihydrazino-1,7-naphthyridine is then filtered off and washed with a small amount of water.

Part C: Final Synthesis of 1,7-Naphthyridine [1]

  • Preparation: Dissolve the 6,8-dihydrazino-1,7-naphthyridine (0.8 g) in a mixture of acetic acid (8 ml) and water (16 ml).

  • Oxidation: Pour this solution slowly into a hot (boiling) 10% copper sulfate solution (80 ml).

  • Microwave Heating: Boil the resulting mixture for 3 minutes in the microwave oven.[1]

  • Extraction: Make the solution strongly alkaline with 20% sodium hydroxide and perform a continuous extraction with ether for 48 hours.

  • Final Product: Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to yield 1,7-naphthyridine as a tan oil.

Mechanism and Causality: The "Why" Behind the Method

The significant rate enhancement observed in microwave-assisted synthesis is attributed to the efficient and rapid heating of the reaction mixture.[1][4] Unlike conventional heating which relies on thermal conductivity, microwaves directly energize polar molecules, leading to rapid temperature increases throughout the bulk of the solution.[5][9]

G cluster_mechanism Microwave Heating Mechanism cluster_outcome Reaction Outcome A Microwave Irradiation (Oscillating Electric Field) B Dipolar Polarization: Polar molecules align with the oscillating field, causing rotation. A->B C Ionic Conduction: Ions migrate in the field. A->C D Molecular Friction & Resistance B->D C->D E Rapid, Uniform Heating (Volumetric Heating) D->E F Overcoming Activation Energy Barrier E->F G Drastic Reduction in Reaction Time F->G H Increased Yield & Purity G->H

Caption: Causality of microwave-assisted reaction enhancement.

In the synthesis described, the use of polar solvents and reagents facilitates efficient energy absorption. The cyclization and subsequent substitution/oxidation steps are significantly accelerated because the required activation energy is reached much more quickly and maintained uniformly, reducing the formation of thermal decomposition byproducts often seen with prolonged conventional heating.[7]

Comparative Data: Microwave vs. Conventional Synthesis

The primary advantages of microwave-assisted synthesis are quantitatively evident when comparing reaction parameters to traditional methods.

Reaction TypeMethodCatalyst/SolventTimeYield (%)Reference
Friedländer Synthesis of 1,8-NaphthyridinesMicrowaveDABCO / Solvent-free2-5 min74-86%[12]
Friedländer Synthesis of 1,8-NaphthyridinesConventionalVariousHoursVariable[12]
Synthesis of 6,8-dihydrazino-1,7-naphthyridineMicrowaveDioxane8 min64.5%[1]
Synthesis of 1,7-naphthyridine (oxidation)MicrowaveAcetic Acid/Water3 min~40-50% (est.)[1]
Grohe-Heitzer Reaction for 1,8-NaphthyridineMicrowaveAcetonitrile5 min (for intermediate)93% (intermediate)[13][14]
Grohe-Heitzer Reaction for 1,8-NaphthyridineConventionalVarious2.5 hours (for intermediate)59-93% (intermediate)[13]

Conclusion and Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of 1,7-naphthyridine derivatives. The technology offers unparalleled speed, efficiency, and aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[4][5] For researchers in drug discovery and development, MAOS is an indispensable tool for rapidly generating libraries of novel compounds for biological screening, thereby accelerating the path from synthesis to discovery.

References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4). [Link]

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025). Trackable via References option. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (n.d.). SciELO México. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. (2025). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PMC. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). ResearchGate. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. (n.d.). TSI Journals. [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

  • Microwave assisted synthesis of N-(3-aryl-1,8-naphthyridin-2-yl) phthalimides under solvent-free conditions. (2007). NIScPR Online Periodicals Repository. [Link]

  • Diversity Synthesis of Pyrimido[4,5-b][1][3]naphthyridine and Its Derivatives under Microwave Irradiation. (2009). ACS Combinatorial Science. [Link]

  • View of Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (n.d.). boletim.org.br. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. (2025). Springer. [Link]

  • Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. (2025). ResearchGate. [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Chlorinated Naphthyridine Amines

Welcome to the technical support center for the purification of chlorinated naphthyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of chlorinated naphthyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often difficult-to-purify compounds. The inherent basicity of the naphthyridine core, combined with the specific properties of chlorine substituents, presents unique purification hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your workflow and enhance your purification success.

Part 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the purification of chlorinated naphthyridine amines in a direct question-and-answer format.

Question 1: My product is streaking badly on my silica gel column, and I suspect it's decomposing. What's happening and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel. The root cause is the acidic nature of the silica surface. The lone pair of electrons on the nitrogen atoms of your naphthyridine amine interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase. This leads to several issues:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it won't elute, resulting in yield loss.

  • Tailing/Streaking: The slow, uneven release of the amine from the acidic sites causes broad, streaky bands instead of sharp peaks, leading to poor separation.

  • On-Column Degradation: The acidic environment can catalyze the decomposition of sensitive compounds.

Solutions:

  • Mobile Phase Modification: The most common fix is to neutralize the acidic sites by adding a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.1-1% by volume, will compete with your product for the acidic sites, dramatically improving peak shape and recovery.

  • Use a Deactivated Stationary Phase: A superior and often simpler solution is to use a stationary phase specifically designed for purifying amines.[1]

    • Amine-Functionalized Silica: This is silica gel that has been chemically modified with an amine-containing functional group. This modification shields the acidic silanols, resulting in excellent peak shapes without needing a basic modifier in the mobile phase.[1] This often allows for the use of simpler, less polar solvent systems like hexane/ethyl acetate.[1]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is generally preferred over acidic alumina for amine purification.

Question 2: I've run my column, but my NMR shows significant residual palladium from the preceding cross-coupling reaction. How do I get rid of it?

Answer:

Palladium contamination is a frequent and critical issue, especially in pharmaceutical development where metal residues are strictly regulated. The nitrogen atoms in the naphthyridine ring and the amine substituent can act as strong ligands, forming stable, soluble complexes with palladium, which makes simple filtration ineffective.[2]

Solutions:

  • Palladium Scavengers: These are solid-supported reagents (often functionalized silica or polymer beads) with groups that have a very high affinity for palladium, such as thiols, isocyanates, or polyamines.[2][3]

    • Mechanism: You stir your crude product solution with the scavenger resin for a period (from a few hours to overnight), often with gentle heating (e.g., 40-50 °C) to improve kinetics.[2] The scavenger selectively binds the palladium, and you then simply filter off the resin.

    • Benefit: This method is highly selective and efficient, often reducing palladium levels to <1 ppm.[3]

  • Activated Carbon Treatment: This is a cost-effective but less specific method.[2]

    • Mechanism: Activated carbon has a large surface area that can adsorb palladium species.[4] You stir the crude product solution with activated carbon (typically 5-10% by weight relative to the crude product) and then filter it through a pad of Celite to remove the carbon fines.[2]

    • Caution: Activated carbon can also adsorb your desired product, leading to significant yield loss.[2] It is crucial to start with a small amount of carbon and optimize the conditions.

  • Aqueous Wash/Extraction: Sometimes, a simple liquid-liquid extraction can be effective. Washing your organic solution with an aqueous solution containing a chelating agent like EDTA or thiourea can help pull the palladium into the aqueous phase.

Decision Workflow for Palladium Removal

G start Crude Product with Pd Contamination celite_check Is Pd catalyst heterogeneous (e.g., Pd/C)? start->celite_check celite_filt Filter through Celite pad celite_check->celite_filt Yes yield_check Is product yield critical? celite_check->yield_check No celite_filt->yield_check scavenger_q Are trace levels (<10 ppm) required? scavenger Treat with high-affinity scavenger (e.g., Si-Thiol) scavenger_q->scavenger Yes carbon Treat with activated carbon (5-10 wt%) scavenger_q->carbon No final_product Purified Product scavenger->final_product carbon->final_product yield_check->scavenger_q Yes yield_check->carbon No

Question 3: My product and a key impurity have very similar Rf values on TLC, making column chromatography ineffective. What are my options?

Answer:

Co-elution is a common challenge when dealing with structurally similar compounds. When standard chromatography fails, you need to exploit different physicochemical properties of the molecules.

Solutions:

  • Optimize Chromatography:

    • Change Solvent System: Don't just vary the ratio of your solvents; change the solvents themselves. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol or a ternary system like ethyl acetate/hexane/isopropanol.

    • Change Stationary Phase: If you are using silica, try alumina, or reverse-phase (C18) chromatography. The different interaction mechanisms can often resolve stubborn impurities.

  • Recrystallization: This is a powerful technique for separating compounds with different solubilities.

    • Solvent Screening: The key is finding a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold, while the impurity is either very soluble or very insoluble at all temperatures.

    • Example: Some naphthyridines can be recrystallized from hot heptane.[5] A co-solvent system like chloroform/heptane or ethyl acetate/hexane might also be effective.

  • Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic naphthyridine amine will be protonated and move to the aqueous layer, leaving less basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and re-extract your purified product back into an organic solvent.

Question 4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline lattice, usually because the solution is supersaturated or cooling too quickly.

Solutions:

  • Slow Down Cooling: This is the most important factor. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.

  • Reduce Initial Concentration: You may be using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: If the above methods fail, the chosen solvent may be unsuitable. Try a different solvent or a co-solvent system. For example, if you are using a single good solvent, try adding a "poor" solvent (one in which your compound is not very soluble) dropwise to the warm solution until it just starts to become cloudy, then let it cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for chlorinated naphthyridine amines?

A1: The main purification strategies fall into three categories:

  • Chromatography: This is the most common technique. Flash column chromatography using normal-phase (silica, alumina) or reverse-phase (C18) media is standard.[6][7] For analytical purposes, methods like HPLC, GC-MS, and LC-MS/MS are used.[8][9][10]

  • Recrystallization: An excellent method for obtaining high-purity material, provided a suitable solvent can be found. It is particularly effective at removing small amounts of impurities from a large batch of product.[5][11]

  • Extraction: Acid-base liquid-liquid extraction is a useful technique to separate basic amines from neutral or acidic impurities.

Q2: How do I choose the optimal chromatography system?

A2: The choice depends on the properties of your specific molecule and its impurities.

Stationary PhaseMobile Phase SystemBest For...Key Considerations
Standard Silica Gel Hexane/Ethyl Acetate or Dichloromethane/MethanolNeutral or weakly basic compounds.Requires a basic modifier (e.g., 1% Et₃N) for amines to prevent streaking.[1]
Amine-Functionalized Silica Hexane/Ethyl AcetateBasic amines, including N-heterocycles.[1]Excellent peak shape without modifiers. Simplifies solvent systems and improves separation.[1]
Alumina (Neutral/Basic) Hexane/Ethyl Acetate or Dichloromethane/MethanolBasic compounds; good alternative to silica.Can have different selectivity compared to silica.
Reverse-Phase (C18) Water/Acetonitrile or Water/MethanolMore polar compounds.Elution order is reversed (most polar elutes first). Often requires a modifier like TFA or formic acid.

Method Development: Always start with Thin-Layer Chromatography (TLC) to screen different stationary phases and mobile phases to find the system that gives the best separation (largest ΔRf) between your product and impurities.[1]

Q3: Are there alternatives to silica gel chromatography?

A3: Yes. Besides the chromatography alternatives mentioned above (alumina, reverse-phase), other techniques can be employed:

  • Preparative HPLC: Offers much higher resolution than flash chromatography and is suitable for separating very similar compounds, though it is more expensive and handles smaller quantities.

  • Solid-Phase Extraction (SPE): Can be used for rapid cleanup. For example, passing a crude solution through a plug of silica or a specific SPE cartridge can remove highly polar or non-polar impurities before a final purification step.[12]

  • Immunoaffinity Purification: For specific, high-value compounds, immunoaffinity columns can be developed that are highly selective for the target molecule or its structural class.[13]

Q4: What are the best practices for handling and storing chlorinated naphthyridine amines?

A4: Aromatic amines can be sensitive to light, air (oxidation), and acid.

  • Handling: Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Storage: For long-term storage, keep the pure compound as a solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., in a freezer at -20 °C). This minimizes degradation from light, oxygen, and moisture.

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography using Amine-Functionalized Silica

This protocol describes a general procedure for purifying a basic chlorinated naphthyridine amine.

Objective: To purify a chlorinated naphthyridine amine, removing less-polar and more-polar impurities.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis tlc 1. Develop method on amine-silica TLC plates (e.g., Hexane/EtOAc) sample_prep 2. Prepare sample: Dissolve crude in minimal DCM, adsorb onto silica tlc->sample_prep pack 3. Pack column with amine-silica slurry load 4. Load dried sample onto column pack->load elute 5. Elute with gradient determined from TLC load->elute collect 6. Collect fractions elute->collect tlc_analysis 7. Analyze fractions by TLC collect->tlc_analysis combine 8. Combine pure fractions tlc_analysis->combine evap 9. Evaporate solvent to yield pure product combine->evap

Methodology:

  • Method Development (TLC):

    • Spot your crude reaction mixture on an amine-functionalized silica TLC plate.

    • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that provides an Rf value of ~0.2-0.3 for your product and good separation from impurities.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM).

    • Add a small amount of standard silica gel (~2-3 g) to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select an appropriate size amine-functionalized silica cartridge or glass column.

    • Wet-pack the column with your starting mobile phase (the most non-polar solvent mixture determined by TLC).

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the packed column.

    • Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., from 10% EtOAc in hexane to 50% EtOAc in hexane) based on your TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chlorinated naphthyridine amine.

Protocol 2: Palladium Removal Using Activated Carbon[2]

Objective: To reduce the concentration of residual palladium catalyst from a crude product solution.

Methodology:

  • Preparation: Dissolve the crude product containing palladium in a suitable organic solvent (e.g., ethyl acetate, methanol, or DCM).

  • Addition of Carbon: Add activated carbon to the solution. Start with a conservative amount, approximately 5% by weight relative to the mass of the crude product (e.g., 50 mg of carbon for 1 g of crude).

  • Stirring: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C) for 1-4 hours. Longer times may be needed but can also lead to more product loss.

  • Filtration: Prepare a filtration funnel with a 1-2 cm thick pad of Celite over a filter paper.

  • Removal of Carbon: Filter the mixture through the Celite pad. The Celite will trap the fine carbon particles, preventing them from contaminating your filtrate.[2][14]

  • Washing: Wash the Celite/carbon pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

  • Analysis: Analyze the resulting material by ICP-MS or a similar technique to determine the final palladium concentration.

References

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation.
  • How can i remove palladium Pd catalyst easily?. ResearchGate.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PMC.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate.
  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. Journal of Chromatography B.
  • Immunoaffinity purification of dietary heterocyclic amine carcinogens. PMC.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. PerkinElmer.
  • Product Class 8: Naphthyridines. Science of Synthesis.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College.
  • Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. Medium.
  • Planar solid phase extraction for chlorinated paraffin analysis - irradiation chamber for standardized derivatization on planar thin-layers. PubMed.

Sources

Optimization

Minimizing side products in 1,7-naphthyridine functionalization

Technical Support Center: 1,7-Naphthyridine Functionalization Current Status: Operational Ticket ID: #NAPH-17-FUNC Assigned Specialist: Senior Application Scientist[1] Executive Summary: The 1,7-Naphthyridine Challenge W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,7-Naphthyridine Functionalization

Current Status: Operational Ticket ID: #NAPH-17-FUNC Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The 1,7-Naphthyridine Challenge

Welcome to the technical support hub for 1,7-naphthyridine functionalization. Unlike its symmetric isomers (1,5- or 1,8-naphthyridine), the 1,7-scaffold presents a unique "electronic duality."[1] Ring A (containing N1) mimics a quinoline system, while Ring B (containing N7) mimics an isoquinoline system.

This asymmetry dictates reactivity:

  • N7 (Isoquinoline-like): More basic and nucleophilic.[1] It is the primary site for N-oxidation and electrophilic attack.[1]

  • C8 (Adjacent to N7): The most electrophilic carbon, highly susceptible to nucleophilic attack (S

    
    Ar) upon activation.
    
  • C2 (Adjacent to N1): Secondary site for functionalization, often requiring specific radical vectors or directing groups.

This guide addresses the three most common failure modes: regioselectivity loss during oxidation, polysubstitution in radical alkylation, and catalyst poisoning in cross-couplings.

Module 1: Regiocontrol in Nucleophilic Substitution ( Ar)

User Issue: “I am trying to chlorinate C8, but I am getting a mixture of isomers or no reaction at C2.”

Root Cause: Direct nucleophilic attack on the neutral scaffold is sluggish.[1] You must activate the ring.[1] Because N7 is more electron-rich than N1, you can exploit this for site-selective activation via N-oxidation, followed by a Meisenheimer-type rearrangement.[1]

Protocol: Site-Selective C8 Chlorination

  • N-Oxidation (The Selector):

    • Reagent: m-CPBA (1.1 equiv) in DCM or MeCN at 0°C → RT.[1]

    • Mechanism:[2][3][4][5] N7 reacts ~10x faster than N1 due to lower steric hindrance and higher basicity (isoquinoline vs. quinoline character) [1].

    • Checkpoint: Monitor TLC. The N7-oxide is significantly more polar.[1] Stop before bis-oxidation occurs.[1]

  • Chlorination (The Effector):

    • Reagent: POCl

      
       (neat or in PhMe) + Et
      
      
      
      N (catalytic).
    • Process: The oxygen of the N-oxide attacks the phosphorus, creating a leaving group.[1] Chloride attacks C8 (the most electron-deficient position ortho to the cationic nitrogen).[1]

Visualization: The N7-Activation Pathway

NaphthyridineActivation Start 1,7-Naphthyridine NOxide 1,7-Naphthyridine-7-oxide (Kinetic Product) Start->NOxide m-CPBA, 0°C (Selects N7) BisOxide 1,7-di-N-oxide (Dead End) Start->BisOxide Excess Oxidant Activated Phosphorylated Intermediate (Highly Electrophilic C8) NOxide->Activated POCl3 (Activation) Product 8-Chloro-1,7-naphthyridine Activated->Product Cl- attack at C8 (Rearrangement)

Figure 1: Selective activation of C8 via N7-oxide intermediate.[1] Note that over-oxidation leads to the unreactive di-N-oxide.[1]

Module 2: Minimizing Side Products in Radical Alkylation (Minisci)

User Issue: “My Minisci reaction gives a mix of mono-, bis-, and tris-alkylated products.”

Root Cause: Radical alkylation is nucleophilic.[3] Once an alkyl group is added, the heterocycle becomes more electron-rich, theoretically deactivating it.[1] However, under standard conditions (AgNO


/S

O

), the radical flux is too high, and the solubility changes often precipitate the mono-product into the aqueous phase where it reacts again.[1]

Troubleshooting Guide: Minisci Optimization

ParameterStandard Condition (High Risk)Optimized Condition (Low Side Products)Mechanism
Acid Source H

SO

TFA (Trifluoroacetic Acid) TFA ensures full protonation of both N1 and N7, maximizing the LUMO energy gap and directing radicals to C2/C8 [2].[1]
Oxidant (NH

)

S

O

Selectfluor or Photoredox Persulfates generate radicals too aggressively. Selectfluor allows milder, controlled radical generation [3].
Solvent H

O / MeCN
DCM / H

O (Biphasic)
The alkylated product is more lipophilic. In a biphasic system, it extracts into the organic layer (DCM), shielding it from further radical attack in the aqueous phase [4].
Temperature 80°CAmbient / 0°C Lower temperature increases regioselectivity (C2 vs C8) by adhering to kinetic control.

Critical Protocol Note: If C2 vs. C8 regioselectivity is poor, use the "Blocking Strategy" :

  • Perform the N-oxide -> C8-Cl sequence (Module 1).[1]

  • Run Minisci on the 8-chloro derivative. The Cl atom sterically blocks C8 and electronically deactivates the ring, directing the radical to C2.[1]

  • Remove Cl via hydrogenolysis (Pd/C, H

    
    ) if necessary.
    

Module 3: Troubleshooting Pd-Catalyzed Cross-Couplings

User Issue: “The reaction stalls at 20% conversion. Adding more catalyst doesn't help.”

Root Cause: 1,7-Naphthyridine has two basic nitrogens capable of binding to Palladium (Pd), displacing the phosphine ligands and forming an inactive "Pd-black" or stable bis-pyridine complex.[1] This is known as catalyst poisoning .

Decision Tree: Restoring Catalytic Cycle

Figure 2: Troubleshooting flow for Pd-cross coupling on N-containing heterocycles.

Ligand Selection Matrix:

  • XPhos / RuPhos: Excellent for C-N coupling (Buchwald-Hartwig).[1] The bulky biaryl backbone prevents the naphthyridine nitrogens from coordinating to the Pd center [5].[1]

  • BrettPhos: Use if coupling primary amines to C8-Cl.[1]

  • Pd(OAc)

    
     + SPhos:  Good starting point for Suzuki coupling at C8.
    

Protocol Tip: Always use a base that does not coordinate . Replace K


CO

with Cs

CO

or K

PO

. Carbonate anions can sometimes bridge Pd species, but phosphate is generally superior for bulky substrates.

FAQs: Rapid Fire Support

Q: Why is my 1,7-naphthyridine starting material not dissolving in the Minisci reaction mixture? A: The neutral scaffold is lipophilic, but the protonated form (required for Minisci) is ionic.[1] Ensure you add the acid (TFA) before the oxidant.[1] If solubility persists as an issue, use a co-solvent like Trifluoroethanol (TFE), which stabilizes radical cations.

Q: Can I make the N1-oxide specifically? A: Direct oxidation favors N7.[1] To get N1-oxide, you typically need to block C8/N7 or use a directing group strategy.[1] Alternatively, synthesize the ring with N1 already oxidized (cyclization of N-oxide precursors), as post-synthetic oxidation is biased toward N7 [6].

Q: I'm seeing "de-chlorination" during my Suzuki coupling at C8. A: This is hydrodehalogenation. It happens when the transmetallation step is slow.[1]

  • Fix 1: Increase the concentration of the boronic acid.[1]

  • Fix 2: Switch to a strictly anhydrous solvent (Dioxane/Toluene) to prevent water acting as a proton source.

References

  • Regioselectivity of N-Oxidation: Wolniak, M. Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles, 1982. Link (Foundational review confirming N7 reactivity).

  • Minisci Reaction Mechanism: Duncton, M. A. Minisci reactions: Versatile CH functionalization for medicinal chemists. Med. Chem. Commun., 2011. Link

  • Selectfluor in Minisci: Kawazi, A., et al. Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. J. Org. Chem., 2017.[6][7] Link

  • Biphasic Minisci Strategies: Proctor, R. S., & Phipps, R. J. Recent Advances in Minisci-Type Reactions. Angew.[8] Chem. Int. Ed., 2019. Link

  • Pd-Catalysis on N-Heterocycles: Gurianov, I., et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines. Bioorg. Med. Chem. Lett., 2000. Link

  • N-Oxide Rearrangements: Albini, A., & Pietra, S. Heterocyclic N-Oxides. CRC Press, 1991.

Sources

Troubleshooting

Optimization of recrystallization solvents for naphthyridine derivatives

Welcome to the Naphthyridine Crystallization Support Center . As a Senior Application Scientist, I have designed this diagnostic hub to address the complex thermodynamic and kinetic challenges inherent in purifying napht...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Naphthyridine Crystallization Support Center . As a Senior Application Scientist, I have designed this diagnostic hub to address the complex thermodynamic and kinetic challenges inherent in purifying naphthyridine derivatives. Due to their rigid planar structures, propensity for


 stacking, and the presence of multiple hydrogen-bond-accepting nitrogen heteroatoms, these active pharmaceutical ingredients (APIs) frequently exhibit unpredictable solubility profiles, polymorphism, and liquid-liquid phase separation (LLPS).

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure scalable, high-purity crystallization.

Diagnostic FAQs: Solvent Selection & Phase Behavior

Q: Why do halogenated naphthyridine derivatives exhibit such poor solubility in standard crystallization solvents, and how should I approach solvent screening? A: The poor solubility of halogenated naphthyridines is driven by high crystal lattice energies. The rigid aromatic system promotes strong intermolecular


 stacking, while the basic nitrogen atoms (e.g., in 1,8-naphthyridine) form robust hydrogen bond networks if any protic impurities are present.
Causality & Solution: To overcome this, you must identify a solvent system that disrupts these interactions at elevated temperatures but allows them to selectively reform upon cooling. A holistic solvent selection framework evaluates chemical functionality, physical properties, and safety[1]. For naphthyridines, a binary solvent/anti-solvent system is highly recommended. The "good" solvent (e.g., DMF or DMSO) breaks the lattice, while the "anti-solvent" (e.g., water or hexanes) drives supersaturation[2].

Q: During cooling crystallization, my naphthyridine derivative forms a cloudy emulsion and precipitates as a sticky gum instead of crystals. What is happening? A: This is a classic case of "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS). It occurs when the solution's supersaturation exceeds the metastable zone width (MSZW) before solid nucleation can kinetically occur. Instead of forming a rigid crystal lattice, the solute separates into a secondary, solute-rich liquid phase[3]. Oiling out frequently occurs when the melting point of the solute is lower than the solution temperature at the point of saturation[4]. Causality & Solution: Oiling out traps impurities and solvent within the amorphous gum, ruining product purity and hindering downstream filtration[5]. To prevent LLPS, you must tightly control the rate of supersaturation. This is achieved by utilizing in-situ Process Analytical Technology (PAT) to monitor the MSZW, cooling the system slowly, and introducing seed crystals halfway into the metastable zone to bypass the high activation energy barrier for primary nucleation[3].

Q: My NMR shows residual solvent that won't dry under high vacuum, and the melting point is depressed. Am I forming a solvate? A: Yes. The nitrogen atoms in the naphthyridine ring are excellent hydrogen-bond acceptors and readily coordinate with protic solvents (like ethanol or water) or trap polar aprotic solvents within the crystal lattice, forming stable solvates or hydrates. Causality & Solution: Vacuum drying is ineffective because the solvent is thermodynamically integrated into the crystal lattice. You must perform a slurry conversion (maturation). Resuspend the solvated crystals in a non-coordinating, non-polar solvent (e.g., heptane) and age the slurry at an elevated temperature to thermodynamically drive the transition to the stable, unsolvated polymorph.

Data Matrix: Solvent Systems for Naphthyridines

To streamline your solvent screening[1], the following quantitative and qualitative data summarizes the most effective binary systems for naphthyridine derivatives based on their substitution patterns.

Primary SolventAnti-SolventInteraction ProfileTypical Naphthyridine ApplicationLLPS (Oiling Out) Risk
DMF Water High polarity, strong H-bond disruptionHighly insoluble halogenated derivativesHigh (if cooled rapidly)
Ethanol Hexanes Protic donor / Non-polar anti-solventAmine-substituted 1,8-naphthyridinesModerate
Toluene Heptane

disruption / Non-polar
Alkylated or lipophilic derivativesLow
DCM Ethyl Acetate Dipole-dipole interactionsTemperature-sensitive derivativesModerate (Prone to solvates)

Protocol Vault: Self-Validating Methodologies

Protocol A: Anti-Solvent Crystallization with Mid-Zone Seeding

This protocol is designed to bypass LLPS by providing a low-energy surface for solute molecules to integrate into a crystal lattice, keeping the solute concentration below the liquid-liquid phase separation boundary[3].

  • Dissolution: Dissolve the crude naphthyridine in a minimal volume of the primary solvent at

    
     (5°C below the solvent's boiling point).
    
  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor to remove insoluble impurities that could act as undesired, uncontrolled nucleation sites.

  • Anti-Solvent Titration: Slowly add the anti-solvent dropwise under moderate agitation until the first sign of persistent turbidity.

    • Validation Checkpoint: Add 3-5 drops of the primary solvent. If the solution clears, you have successfully identified the solubility boundary. If it remains cloudy, the system is over-saturated; reheat to

      
       to redissolve before proceeding.
      
  • Seeding: Cool the solution by 5°C to enter the Metastable Zone Width (MSZW). Add 1-2 wt% of pure, milled crystalline naphthyridine seeds.

    • Validation Checkpoint: Observe the suspension for 15 minutes using PAT (e.g., EasyViewer) or visual inspection. If the seeds dissolve, the system is undersaturated; add 5% more anti-solvent. If the system turns into a milky emulsion, LLPS has occurred[5]; reheat to

      
       and reduce the anti-solvent ratio.
      
  • Controlled Desupersaturation: Cool the mixture at a linear, controlled rate of 0.1 °C/min to 5°C to maximize crystal growth and yield.

  • Isolation: Filter the slurry and wash the cake with a cold mixture of the anti-solvent to prevent dissolution.

Protocol B: Slurry Conversion for Solvate Disruption
  • Suspension: Suspend the solvated naphthyridine crystals in 10 volumes of a non-coordinating solvent (e.g., heptane).

  • Thermal Cycling: Heat the slurry to 60°C for 4 hours, then cool to 20°C for 2 hours. Repeat this cycle three times. The continuous dissolution and recrystallization of the fine particles will thermodynamically favor the most stable, unsolvated polymorph.

  • Validation Checkpoint: Filter a 1 mL aliquot and analyze via Differential Scanning Calorimetry (DSC). The successful transition to an unsolvated polymorph is confirmed by the disappearance of the broad solvent-loss endotherm and a shift in the sharp melting endotherm to a higher temperature.

Process Visualization

The following decision tree maps the causality and interventions required when navigating the phase behavior of naphthyridine derivatives.

CrystallizationWorkflow N1 Crude Naphthyridine Derivative N2 Solvent/Anti-Solvent Screening N1->N2 N3 Heating & Dissolution (T_max) N2->N3 N4 Controlled Cooling (0.1 °C/min) N3->N4 N5 LLPS (Oiling Out) Detected? N4->N5 N6 Intervention: Reheat to T_max & Add Seeds in MSZW N5->N6 Yes (Emulsion) N7 Solid Nucleation & Crystal Growth N5->N7 No (Suspension) N6->N4 N8 Pure Crystalline API (Isolation) N7->N8

Workflow for preventing LLPS during naphthyridine crystallization.

References

  • Title: Oiling Out in Crystallization - Mettler Toledo | Source: mt.
  • Title: The Problem of Oiling Out in Chemical Process Development - KiloMentor | Source: blogspot.
  • Title: Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing | Source: aragen.
  • Title: Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development | Source: acs.
  • Title: Technical Support Center: Purification of Halogenated Naphthyridine Compounds | Source: benchchem.

Sources

Optimization

Technical Support Center: 5,8-Dichloro-1,7-naphthyridin-2-amine

This guide serves as a specialized technical support resource for researchers working with 5,8-Dichloro-1,7-naphthyridin-2-amine . It is designed to troubleshoot stability issues in solution, specifically addressing degr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5,8-Dichloro-1,7-naphthyridin-2-amine . It is designed to troubleshoot stability issues in solution, specifically addressing degradation pathways, solvent compatibility, and analytical anomalies.[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Solution Stability & Handling Protocols[1][2]

Executive Technical Summary

5,8-Dichloro-1,7-naphthyridin-2-amine is a polyfunctionalized heterocyclic building block.[1][2] Its stability profile is dominated by the electron-deficient 1,7-naphthyridine core, which activates the chlorine substituents (particularly at the C8 position) toward Nucleophilic Aromatic Substitution (SNAr) .[1]

In solution, the primary failure mode is hydrolysis , where trace water acts as a nucleophile, displacing the chlorine atoms to form hydroxy-naphthyridines (tautomerizing to naphthyridinones).[1] This process is accelerated by:

  • Protic solvents (Water, Methanol).[1]

  • Heat (Temperatures >25°C).

  • Acidic/Basic catalysis (Common in unbuffered HPLC mobile phases).[1]

Troubleshooting Guide (Q&A)

Issue 1: "I see new peaks appearing in my LC-MS chromatogram after storing the DMSO stock for 24 hours."

Diagnosis: Solvolysis/Hydrolysis. The 1,7-naphthyridine ring is highly electron-deficient.[1][2] The chlorine at position 8 (adjacent to N7) is extremely labile. Even in "anhydrous" DMSO, hygroscopic absorption of atmospheric water (approx. 1-2% water uptake over time) is sufficient to drive hydrolysis.[1][2]

  • The Mechanism: Water attacks C8, displacing chloride.[1] The resulting intermediate tautomerizes to the thermodynamically stable lactam (8-oxo derivative).[1]

  • Resolution:

    • Immediate Action: Discard the stock if purity has dropped <95%.

    • Prevention: Store solid powder at -20°C under inert gas (Ar/N2). Prepare DMSO stocks immediately before use.[1] Do not store aliquots for >1 week, even at -20°C.

    • Verification: Check the mass shift. Hydrolysis results in a mass change of -18 (loss of Cl, gain of OH) +1 (H) = -17 Da ?[1][2] No.

      • Loss of Cl (-35.[1][2]45) + Gain of OH (+17.[1]01) = Net change -18.44 Da .[1][2]

      • Look for [M-18] peaks in your MS spectrum.[1][2]

Issue 2: "The compound precipitates when I dilute my DMSO stock into aqueous buffer."

Diagnosis: Aggregative Precipitation (LogP Mismatch). While the 2-amine group provides some polarity, the dichloronaphthyridine core is lipophilic.[1] Rapid dilution into aqueous media (especially high ionic strength buffers like PBS) causes "crashing out."[1]

  • Resolution:

    • Protocol Adjustment: Use an intermediate dilution step. Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to the aqueous buffer.

    • Sonicate: Mild sonication (30-60s) can disperse micro-aggregates, but avoid heating.[1][2]

    • pH Check: Ensure the buffer pH is not near the pKa of the pyridine-like nitrogens (approx. pKa ~3-4).[1][2] Keeping pH > 6 maintains the neutral species, which is less soluble than the protonated form, but necessary for many assays.[1] If assay permits, lowering pH to 4-5 increases solubility significantly.[1][2]

Issue 3: "My assay results are inconsistent (high variability) between replicates."

Diagnosis: In-situ degradation during the assay incubation. If your assay involves incubation at 37°C for >1 hour, the compound may be degrading during the experiment.

  • Resolution:

    • Run a Stability Control: Incubate compound in the assay buffer (without enzyme/cells) for the duration of the assay. Analyze by LC-MS.

    • Scavenger Addition: If oxidation is suspected (less likely than hydrolysis but possible), add 1 mM DTT or TCEP, provided it doesn't interfere with the assay target.[1]

Visualizations & Mechanisms

Diagram 1: Primary Degradation Pathway (Hydrolysis)

The following diagram illustrates the mechanistic pathway for the hydrolysis of the C8-Chlorine, the most common instability issue.[1]

G Start 5,8-Dichloro-1,7- naphthyridin-2-amine (Intact) Transition Meisenheimer Complex Start->Transition + H2O (Nucleophilic Attack at C8) Product 5-Chloro-8-hydroxy- 1,7-naphthyridin-2-amine Transition->Product - HCl Tautomer 5-Chloro-2-amino- 1,7-naphthyridin-8(7H)-one (Stable Lactam) Product->Tautomer Tautomerization (Irreversible)

Caption: Figure 1. The dominant degradation pathway involves nucleophilic attack by water at the C8 position, followed by tautomerization to the stable lactam species.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine the cause of solution instability.

Troubleshooting Start Issue: Loss of Potency or New Peaks CheckMS Check LC-MS (Mass Shift?) Start->CheckMS MassMinus18 Mass Shift: -18 Da CheckMS->MassMinus18 Yes MassPlus16 Mass Shift: +16 Da CheckMS->MassPlus16 Yes NoShift No Mass Shift (Loss of Area) CheckMS->NoShift Yes Hydrolysis Diagnosis: Hydrolysis (Water Contamination) MassMinus18->Hydrolysis Oxidation Diagnosis: Oxidation (N-Oxide Formation) MassPlus16->Oxidation Precipitation Diagnosis: Precipitation or Adsorption NoShift->Precipitation ActionHydro Action: Dry DMSO, Fresh Stock, Avoid Protic Solvents Hydrolysis->ActionHydro ActionOx Action: Degas Solvents, Add Antioxidant Oxidation->ActionOx ActionPrec Action: Check Solubility, Use Co-solvent (PEG) Precipitation->ActionPrec

Caption: Figure 2.[2] Decision tree for diagnosing solution stability issues based on LC-MS data.

Experimental Protocols

Protocol A: Rapid Solution Stability Assessment (LC-MS)

Purpose: To validate the integrity of the compound in your specific assay buffer before running expensive biological experiments.

Materials:

  • Compound Stock (10 mM in DMSO).[1]

  • Assay Buffer (e.g., PBS pH 7.4).[1]

  • Acetonitrile (HPLC Grade).[1]

  • LC-MS System.[1][2][3]

Procedure:

  • Preparation: Dilute the 10 mM DMSO stock to 10 µM in the Assay Buffer. (Final DMSO concentration: 0.1%).

  • Time Zero (T0): Immediately inject 5 µL onto the LC-MS. Record peak area of the parent ion.

  • Incubation: Place the remaining solution in the actual assay conditions (e.g., 37°C water bath).

  • Time Points: Inject samples at T = 1h, 2h, 4h, and 24h.

  • Analysis:

    • Calculate % Remaining:

      
      .[1]
      
    • Pass Criteria: >90% remaining at the duration of your planned experiment.

Protocol B: Solvent Compatibility Check

Use the table below to select the appropriate solvent system.

Solvent SystemCompatibilityNotes
DMSO (Anhydrous) High Recommended for stock solutions (10-50 mM).[2] Store at -20°C.
DMSO (Wet/Old) Low Hygroscopic water causes hydrolysis of C8-Cl.[1][2]
Ethanol/Methanol Medium Nucleophilic solvents. Can form alkoxy-derivatives over time (solvolysis).[1][2] Avoid for long-term storage.[1][2]
Water (Neutral) Very Low Poor solubility; rapid hydrolysis.
Water (Acidic, pH < 4) Medium Improved solubility due to protonation; hydrolysis rate may vary but generally unstable long-term.[1][2]

References

  • Cheng, X., et al. (2003).[1][4] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[1][5] Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity. Retrieved from [Link][1]

  • PubChem. Compound Summary: 7-Chloro-1,8-naphthyridin-2-amine (Structural Analog).[1][2][6] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 5,8-Dichloro-1,7-naphthyridin-2-amine: A Comparative Technical Guide

Topic: 1H NMR Spectral Analysis of 5,8-Dichloro-1,7-naphthyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Structural Context...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of 5,8-Dichloro-1,7-naphthyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Structural Context

In the development of kinase inhibitors—specifically those targeting p38 MAP kinase or PDE4D —the 1,7-naphthyridine scaffold serves as a critical pharmacophore. The substituted derivative, 5,8-Dichloro-1,7-naphthyridin-2-amine , acts as a pivotal intermediate, offering three distinct vectors for functionalization: the nucleophilic amine at C2 and electrophilic chlorines at C5 and C8.[1]

This guide provides a rigorous spectral analysis of this molecule, distinguishing it from common regioisomers and synthetic precursors. By synthesizing theoretical substituent chemical shift (SCS) data with empirical trends from analogous heterocycles, we establish a self-validating protocol for structural verification.

Target Molecule Specifications
FeatureDetail
IUPAC Name 5,8-Dichloro-1,7-naphthyridin-2-amine
Molecular Formula C₈H₅Cl₂N₃
Molecular Weight 214.05 g/mol
Core Scaffold 1,7-Naphthyridine (Diazanaphthalene)
Key Substituents 2-Amino (-NH₂), 5-Chloro (-Cl), 8-Chloro (-Cl)

Structural Analysis & Predicted 1H NMR Profile

The 1,7-naphthyridine system is electron-deficient.[1] The introduction of an electron-donating amine (-NH₂) at C2 and electron-withdrawing chlorines at C5 and C8 creates a unique "push-pull" electronic environment that simplifies the NMR spectrum compared to the unsubstituted core.[1]

Proton Assignment Logic
  • H3 (C3-H): Located ortho to the amino group. The strong mesomeric donation (+M) of the amine significantly shields this proton, shifting it upfield.

  • H4 (C4-H): Located meta to the amino group. It couples with H3 (ortho-coupling, ³J ≈ 9.0 Hz).

  • H6 (C6-H): An isolated singlet located between the C5-Cl and the N7 nitrogen. It is deshielded due to the adjacent electronegative atoms.

  • H5 & H8: Substituted by Chlorine (Silent in 1H NMR).

  • H2: Substituted by Amine (Silent Carbon; NH₂ protons visible).

Predicted Chemical Shifts (DMSO-d₆)

Note: Values are derived from substituent chemical shift (SCS) additivity rules applied to the 1,7-naphthyridine core.

ProtonTypePredicted Shift (δ ppm)MultiplicityCoupling (Hz)Assignment Rationale
H3 Aromatic6.90 – 7.10 Doublet (d)J ≈ 9.0Strong shielding by 2-NH₂ (Ortho).[1]
NH₂ Exchangeable7.20 – 7.50 Broad Singlet (bs)-Amino protons (Solvent/Conc. dependent).
H4 Aromatic8.00 – 8.20 Doublet (d)J ≈ 9.0Deshielded aromatic; couples with H3.
H6 Aromatic8.50 – 8.70 Singlet (s)-Isolated; deshielded by N7 and 5-Cl.[1]

Comparative Analysis: Differentiating Alternatives

In a synthetic setting, this product must be distinguished from starting materials (precursors) and potential regioisomers formed during chlorination (e.g., POCl₃ treatment of N-oxides).

Comparison vs. Precursor (1,7-Naphthyridin-2-amine)

The starting material lacks the chlorines at C5 and C8.[1]

  • Precursor Spectrum: Shows signals for H5 and H8 . H8 is typically very deshielded (>9.0 ppm) due to being adjacent to both nitrogens (N1 and N7).

  • Target Spectrum: Loss of H5 and H8 signals. The spectrum simplifies to only three aromatic protons (H3, H4, H6).

Comparison vs. Regioisomer (5,8-Dichloro-1,6-naphthyridin-2-amine)

Isomeric naphthyridines (1,6- vs 1,7-) are common byproducts.[1]

  • 1,7-Isomer (Target): H3 and H4 form an AB system (two doublets) . H6 is a singlet .

  • 1,6-Isomer: Depending on substitution, the coupling pattern changes. If the amine is at position 2 of a 1,6-naphthyridine, the protons on the other ring (5,7,8) would show different splitting (e.g., meta-coupling or isolated singlets depending on Cl placement).

    • Crucial Check: The presence of a clear Ortho-coupling (J ≈ 9 Hz) confirms the 2,3 or 3,4 relationship on the pyridine ring A.

Data Summary Table
CompoundH3 SignalH4 SignalH5 SignalH6 SignalH8 SignalKey Distinction
Target (5,8-Cl₂) Doublet Doublet Absent Singlet Absent 3 Aromatic Signals
Precursor (No Cl)DoubletDoubletDoublet/MDoublet/MSinglet (>9 ppm)5 Aromatic Signals
8-OH PrecursorDoubletDoubletDoubletDoubletAbsentBroad OH/NH (Tautomer)

Experimental Protocol: Self-Validating Workflow

Sample Preparation

To ensure reproducibility and minimize aggregation effects common in planar heterocycles:

  • Solvent: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is often poor for solubilizing amino-naphthyridines and may cause line broadening.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., POCl₃ residues) which can distort baselines.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated H6 proton (often has longer T1).

  • Scans (NS): 16–64 scans for sufficient S/N ratio.

  • Temperature: 298 K (25°C).

Validation Logic (DOT Diagram)

The following flowchart illustrates the decision-making process to confirm the structure based on spectral data.

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Count_Signals Count Aromatic Signals (Region 6.5 - 9.0 ppm) Start->Count_Signals Check_Count Are there exactly 3 aromatic signals? Count_Signals->Check_Count Fail_Count FAIL: Impure or Wrong Scaffold Check_Count->Fail_Count No Analyze_Splitting Analyze Splitting Patterns Check_Count->Analyze_Splitting Yes Check_Doublets Are there 2 Doublets (J ~9 Hz)? Analyze_Splitting->Check_Doublets Confirm_H3H4 Confirms H3/H4 (Ortho Relationship) Check_Doublets->Confirm_H3H4 Yes Fail_Splitting FAIL: Regioisomer (Likely 1,6-naphthyridine) Check_Doublets->Fail_Splitting No Check_Singlet Is there 1 Singlet (> 8.0 ppm)? Confirm_H6 Confirms H6 (Isolated between Cl/N) Check_Singlet->Confirm_H6 Yes Check_Singlet->Fail_Splitting No Confirm_H3H4->Check_Singlet Final_Result VALIDATED STRUCTURE: 5,8-Dichloro-1,7-naphthyridin-2-amine Confirm_H6->Final_Result

Figure 1: Decision tree for structural validation of 5,8-Dichloro-1,7-naphthyridin-2-amine via 1H NMR.

References

  • Litvinov, V. P. (2006).[2] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. (Contextual grounding for naphthyridine shifts).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85199, 7-Chloro-1,8-naphthyridin-2-amine. (Analogous spectral data source).[3][4][5][6] Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] (Source for SCS prediction rules).

Sources

Comparative

HPLC Method Development Guide: 5,8-Dichloro-1,7-naphthyridin-2-amine Purity

Executive Summary & Molecule Analysis Developing a purity method for 5,8-Dichloro-1,7-naphthyridin-2-amine requires navigating a specific set of chemical challenges. As a fused bicyclic heteroaromatic system with both el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Developing a purity method for 5,8-Dichloro-1,7-naphthyridin-2-amine requires navigating a specific set of chemical challenges. As a fused bicyclic heteroaromatic system with both electron-withdrawing halogens and a basic amine moiety, this molecule presents a "push-pull" electronic system that complicates standard C18 retention behavior.

This guide moves beyond generic "start-up" protocols. We objectively compare the standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for chlorinated heteroaromatics through


-

interactions.[1]
The Analyte Profile
  • Core Scaffold: 1,7-Naphthyridine (Electron-deficient aromatic).

  • Functional Groups:

    • C2-Amine: Weakly basic (

      
       est. 3.5–4.5), capable of hydrogen bonding.
      
    • C5, C8-Chlorines: Hydrophobic, electron-withdrawing, and susceptible to nucleophilic aromatic substitution (

      
      ) (hydrolysis) under high pH conditions.
      
  • Critical Impurities:

    • Hydrolysis Products: 5-chloro-8-hydroxy... or 5-hydroxy-8-chloro... derivatives (more polar).

    • Regioisomers: Isomeric dichloro-naphthyridines from synthesis cyclization steps.

Method Comparison: C18 vs. Phenyl-Hexyl

For this specific chemotype, a standard Alkyl (C18) phase often fails to resolve positional isomers or des-chloro impurities adequately. We recommend a Phenyl-Hexyl phase as the primary choice.

Comparative Analysis Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: High pH (Hybrid C18)
Stationary Phase C18 (Octadecyl)Phenyl-HexylHybrid C18 (e.g., XBridge)
Mobile Phase A 0.1% Formic Acid (

)
10mM Ammonium Formate pH 3.510mM

pH 10.0
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Interaction
Hydrophobic (Neutral amine)
Selectivity (

)
Low for halogenated isomersHigh for aromatic/halogenated diffsGood for basic peak shape
Risk Factor Peak tailing (silanol interaction)Slower equilibrationHigh Risk: Hydrolysis of Cl- groups
Suitability General ScreeningPurity & Impurity Profiling Only if low pH fails
Why Phenyl-Hexyl?

The 5,8-dichloro-1,7-naphthyridine core is electron-deficient. The Phenyl-Hexyl ligand provides a


-electron cloud that interacts specifically with the electron-deficient aromatic ring of the analyte. This interaction is orthogonal to pure hydrophobicity, allowing the separation of impurities that differ only by the position of a chlorine atom or a double bond, which C18 often co-elutes.

Method Development Workflow

The following diagram outlines the logical decision process for optimizing the method, prioritizing chemical stability and selectivity.

MethodDevelopment Start Start: 5,8-Dichloro-1,7-naphthyridin-2-amine StabilityCheck Step 1: Stability Assessment (Check Cl- hydrolysis at pH 10) Start->StabilityCheck SelectivityScreen Step 2: Selectivity Screening (C18 vs. Phenyl-Hexyl) StabilityCheck->SelectivityScreen If unstable at pH 10 -> Stick to Acidic Decision Is Resolution > 2.0 for Critical Pairs? SelectivityScreen->Decision Opt_Phenyl Route A: Phenyl-Hexyl (Acidic pH) Decision->Opt_Phenyl Yes (Phenyl) Opt_C18 Route B: C18 (Neutral/Acidic) Decision->Opt_C18 No (Try C18) FinalMethod Final Method: Phenyl-Hexyl / 10mM NH4 Formate / MeOH gradient Opt_Phenyl->FinalMethod Opt_C18->FinalMethod Optimize Gradient

Caption: Decision tree prioritizing stability and selectivity. High pH is ruled out early if the chloro-groups show lability.

Detailed Experimental Protocol (Recommended)

This protocol utilizes the Phenyl-Hexyl chemistry to maximize resolution between the parent compound and likely de-chlorinated or hydrolyzed impurities.

A. Instrumentation & Reagents[2][3][4][5][6][7]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

  • Buffer: Ammonium Formate (99%+ purity), Formic Acid.

B. Mobile Phase Preparation[3][5][6]
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Why pH 3.5? It ensures the amine is protonated (improved solubility) while suppressing silanol ionization on the column (reduced tailing), without being acidic enough to risk rapid hydrolysis of the chloro-groups.

  • Mobile Phase B (Organic): 100% Methanol.

    • Why Methanol? MeOH promotes stronger

      
      -
      
      
      
      interactions on Phenyl columns compared to ACN.
C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
15.020801.0
20.020801.0
20.190101.0
25.090101.0
D. Detection & Parameters
  • Wavelength: 254 nm (Primary), 280 nm (Secondary). Scan 210–400 nm for impurity identification.

  • Column Temp: 35°C.

  • Injection Volume: 5–10 µL.

  • Sample Diluent: 50:50 Water:Methanol (Match initial gradient strength to prevent peak distortion).

Validation & System Suitability

To ensure the method is "self-validating" in a regulatory context, the following System Suitability Test (SST) criteria must be met before every sample set.

System Suitability Criteria
ParameterAcceptance LimitRationale
Retention Time (

)
%RSD

2.0% (n=5)
Ensures pump/gradient stability.
Peak Area %RSD

2.0% (n=5)
Ensures autosampler precision.
Tailing Factor (

)

Critical for basic amines; indicates secondary silanol interactions are suppressed.
Resolution (

)

between Main Peak and nearest Impurity
Ensures purity calculation accuracy.
Signal-to-Noise (S/N)

for LOQ solution
Verifies sensitivity for low-level impurities.
Mechanistic Diagram: Separation Logic

The following diagram illustrates the interactions occurring inside the column, justifying the choice of Phenyl-Hexyl over C18.

Mechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Analyte: 5,8-Dichloro-1,7-naphthyridin-2-amine C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Van der Waals Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Pi-Pi Interaction Interaction1 Hydrophobic Only (Weak Selectivity) Interaction2 Pi-Pi Stacking + Hydrophobic (High Selectivity)

Caption: Comparison of retention mechanisms. Phenyl-Hexyl engages in dual interactions (Hydrophobic + Pi-Pi), enhancing resolution of halogenated aromatics.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with amine.Increase buffer concentration to 20mM or add 0.1% TEA (Triethylamine) as a silanol blocker.
Split Peaks Sample solvent too strong.Dilute sample in initial mobile phase (90% Buffer / 10% MeOH).
Retention Time Drift pH instability or column equilibration.Ensure pH is strictly 3.5. Phenyl columns require longer equilibration (20+ column volumes).
Ghost Peaks Carryover of hydrophobic impurities.Add a "sawtooth" wash step (95% MeOH) at the end of the gradient.

References

  • PubChem. (2025).[2] 1,7-Naphthyridine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl Columns. Waters Knowledge Base. [Link]

  • Restek Corporation. (2024). Biphenyl and Phenyl-Hexyl: Increasing Retention for Hydrophilic Aromatics. [Link][1]

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A. [Link]

Sources

Validation

A Comparative Analysis of the Chemical Reactivity of 1,7-Naphthyridine and 1,6-Naphthyridine Isomers

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a scaffold of signif...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a scaffold of significant interest in drug discovery and materials science. The positional isomerism of the nitrogen atoms within the fused pyridine rings gives rise to distinct electronic and steric properties, profoundly influencing their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of two prominent isomers: 1,7-naphthyridine and 1,6-naphthyridine. By synthesizing theoretical principles with experimental observations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically employ these versatile heterocycles in their synthetic endeavors.

Structural and Electronic Properties: The Foundation of Reactivity

The arrangement of the nitrogen atoms in 1,7- and 1,6-naphthyridine is the primary determinant of their differing reactivity profiles. In 1,7-naphthyridine, the nitrogen atoms are located in a "para-like" relationship across the two rings, whereas in 1,6-naphthyridine, they are in a "meta-like" arrangement. This seemingly subtle distinction has significant consequences for the electron density distribution and the accessibility of various positions to chemical attack.

1.1. Electron Density Distribution:

Computational studies, supported by spectroscopic data such as ¹H NMR, reveal a non-uniform distribution of electron density across both naphthyridine rings. The nitrogen atoms, being more electronegative than carbon, withdraw electron density, rendering the rings electron-deficient and generally susceptible to nucleophilic attack. However, the extent of this electron deficiency and its localization differ between the two isomers.

In 1,7-naphthyridine , the two nitrogen atoms exert a concerted electron-withdrawing effect, leading to a significant polarization of the π-system. The positions ortho and para to the nitrogen atoms (C2, C8, and C4, C5 respectively) are the most electron-deficient.

In 1,6-naphthyridine , the electron-withdrawing effects of the nitrogen atoms are less synergistic. This results in a more complex pattern of electron distribution, with the C2, C5, and C7 positions being particularly electron-poor.

The ¹H NMR chemical shifts provide experimental evidence for these electron density differences. Protons attached to more electron-deficient carbons will be more deshielded and resonate at a higher frequency (higher ppm).

Proton 1,6-Naphthyridine (ppm in CDCl₃) [1]1,7-Naphthyridine (ppm in CDCl₃)
H-29.109.14
H-37.527.63
H-48.288.27
H-59.288.71
H-88.769.66

Note: Complete and directly comparable ¹H NMR data for 1,7-naphthyridine in CDCl₃ was not available in the search results. The provided data for 1,7-naphthyridine is from a different source and may have been recorded under slightly different conditions.

The downfield shift of H-8 in 1,7-naphthyridine is particularly noteworthy, indicating a significant electron deficiency at this position.

Comparative Reactivity towards Electrophiles

Due to the overall electron-deficient nature of the naphthyridine rings, electrophilic aromatic substitution is generally difficult and requires harsh reaction conditions. The nitrogen atoms are the most nucleophilic centers and will typically react with electrophiles first, leading to N-alkylation or N-oxidation.

2.1. N-Alkylation and N-Oxidation:

Both 1,6- and 1,7-naphthyridine readily undergo reactions with alkylating agents and oxidizing agents at the nitrogen atoms. The relative reactivity of the two nitrogen atoms in each isomer is a key consideration.

In 1,7-naphthyridine , the N1 and N7 atoms are electronically distinct. N-oxidation has been shown to occur at N1, leading to the formation of 1,7-naphthyridine 1-oxides, which have been explored as potent and selective inhibitors of p38 MAP kinase[2].

Experimental Protocol: N-Oxidation of 1,7-Naphthyridine

This protocol is adapted from the general principles of N-oxidation of heterocyclic compounds.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1,7-naphthyridine in a suitable solvent (e.g., dichloromethane) B Add an oxidizing agent (e.g., m-CPBA) portion-wise at 0 °C A->B C Stir the reaction mixture at room temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) D->E F Extract the product with an organic solvent E->F G Purify by column chromatography F->G

Caption: General workflow for the N-oxidation of 1,7-naphthyridine.

2.2. Electrophilic Substitution on the Carbocyclic Ring:

Direct electrophilic substitution on the carbon atoms of the naphthyridine rings is challenging. When forced, the substitution pattern is dictated by the deactivating effect of the nitrogen atoms. For 1,7-naphthyridine , electrophilic attack is predicted to occur at the C-3 and/or C-5 positions, which are the least deactivated. For 1,6-naphthyridine , the C-3 and C-8 positions are the most likely sites for electrophilic attack. However, experimental data on such reactions for the parent systems is scarce due to the low reactivity.

Comparative Reactivity towards Nucleophiles

The electron-deficient nature of the naphthyridine rings makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group (e.g., a halogen) is present.

3.1. Nucleophilic Aromatic Substitution (SNAr):

The rate and regioselectivity of SNAr reactions are highly dependent on the position of the leaving group and the stability of the intermediate Meisenheimer complex.

In a comparative study on the synthesis of 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives, it was observed that 2,4-dichloro-1,6-naphthyridine and 2,4-dichloro-1,7-naphthyridine react with nucleophiles under basic conditions at high temperatures. This suggests that both isomers are susceptible to nucleophilic attack, but direct comparative rate data is not provided.

A study on the rapid synthesis of highly substituted 1,6-naphthyridines via 5,7-ditriflate intermediates provides valuable insight into the regioselectivity of nucleophilic attack on this isomer. It was found that amine nucleophiles selectively attack the C5 position over the C7 position. This regioselectivity is attributed to the electronic and steric environment of the two positions.

For 1,7-naphthyridine , nucleophilic attack is generally favored at the C2, C8, C4, and C5 positions. A comprehensive review on the chemistry of 1,7-naphthyridine highlights its reactivity towards various nucleophiles, including the amination with potassium amide in liquid ammonia.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Dichloro-1,6-naphthyridine Derivative

This protocol is a generalized procedure based on the principles of SNAr reactions on heteroaromatic compounds.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the dichloro-1,6-naphthyridine derivative in a suitable solvent (e.g., DMF or NMP) B Add the nucleophile (e.g., an amine or an alcohol) and a base (e.g., K₂CO₃ or Et₃N) A->B C Heat the reaction mixture to the desired temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool the reaction mixture and pour into water D->E F Extract the product with an organic solvent E->F G Purify by column chromatography or recrystallization F->G

Caption: General workflow for a nucleophilic aromatic substitution reaction.

3.2. Metalation and C-H Functionalization:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The nitrogen atoms in naphthyridines can direct lithiation to adjacent positions.

For 1,7-naphthyridine , lithiation has been reported to occur at the C-8 position when treated with phenyllithium. This high regioselectivity is attributed to the directing effect of the N-7 atom and the high acidity of the H-8 proton.

While specific studies on the direct metalation of the parent 1,6-naphthyridine are not as readily available, it can be inferred that the C-5 and C-7 positions would be the most likely sites for lithiation due to their proximity to the nitrogen atoms. The regioselectivity will likely be influenced by the choice of the organolithium reagent and the reaction conditions.

The functionalization of 2,7-naphthyridines through directed lithiation with (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi) has been demonstrated, showcasing the utility of this approach for introducing substituents at specific positions.

Summary of Reactivity Comparison

Reaction Type1,7-Naphthyridine1,6-NaphthyridineKey Differences and Considerations
Electrophilic Attack Generally difficult; N-oxidation at N1 is known. Ring substitution likely at C3/C5.Generally difficult; N-alkylation and N-oxidation expected. Ring substitution likely at C3/C8.The overall electron-deficient nature of both isomers makes electrophilic substitution challenging. The nitrogen atoms are the primary sites of attack.
Nucleophilic Attack Susceptible, especially at C2, C8, C4, and C5.Susceptible, with C2, C5, and C7 being key sites. Regioselective attack at C5 over C7 has been observed in ditriflate derivatives.The position of the nitrogen atoms influences the stability of the Meisenheimer intermediate, affecting reaction rates and regioselectivity.
Metalation (Lithiation) Directed lithiation occurs regioselectively at C8.Expected to occur at C5 and/or C7, directed by the nitrogen atoms.The acidity of the C-H bonds adjacent to the nitrogen atoms dictates the site of metalation.

Conclusion and Future Outlook

The comparative analysis of the reactivity of 1,7- and 1,6-naphthyridine isomers reveals distinct chemical behaviors rooted in their fundamental structural and electronic differences. While both isomers are electron-deficient and prone to nucleophilic attack, the regioselectivity and, presumably, the rates of these reactions differ significantly. 1,7-Naphthyridine exhibits a pronounced susceptibility to nucleophilic attack at the C8 position, a feature that has been exploited in the synthesis of biologically active molecules. 1,6-Naphthyridine offers multiple sites for nucleophilic substitution, with the potential for regioselective functionalization depending on the reaction conditions and the nature of the substituents.

For researchers and drug development professionals, a thorough understanding of these reactivity patterns is paramount for the rational design and synthesis of novel naphthyridine-based compounds. The choice between a 1,7- and a 1,6-naphthyridine scaffold will depend on the desired substitution pattern and the synthetic strategies available to achieve it.

Further quantitative experimental studies directly comparing the reaction kinetics and regioselectivities of these two isomers under standardized conditions are warranted. Such data, in conjunction with advanced computational modeling, will undoubtedly provide a more refined understanding of their reactivity and further unlock the synthetic potential of these valuable heterocyclic systems.

References

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 41-103). Academic Press.
  • Wolniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 329-356.
  • Lumeras, W., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 54(22), 7899–7910.
  • Fadda, A. A., et al. (2022). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports, 12(1), 16401.
  • Hughes, D. L., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8456–8465.
  • Balkenhohl, M., et al. (2015). Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross-Couplings. Organic Letters, 17(22), 5586–5589.

Sources

Comparative

A Researcher's Comparative Guide to Spectroscopic Identification of Impurities in Naphthyridine Synthesis

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. The naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. The naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis is often accompanied by the formation of impurities that can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] This guide provides an in-depth comparison of spectroscopic techniques for the identification and characterization of these impurities, grounded in practical workflows and experimental data.

The control of impurities in pharmaceutical products is a critical regulatory requirement.[5][6][7][8] International Council for Harmonisation (ICH) guidelines set specific thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[4] A thorough understanding of the impurity profile is not just a matter of compliance but a fundamental aspect of quality by design (QbD) in drug development.[7]

Common Impurities in Naphthyridine Synthesis

The nature and quantity of impurities are intrinsically linked to the synthetic route employed. Common routes to naphthyridine cores, such as the Friedländer or Skraup syntheses, can generate a variety of process-related impurities and by-products.[2][9][10] These can include:

  • Starting materials and reagents: Unreacted precursors or residual catalysts.

  • Intermediates: Incompletely reacted intermediates along the synthetic pathway.

  • Isomers: Positional isomers of the naphthyridine core or its substituents, which can be challenging to separate and identify.[11][12]

  • By-products: Resulting from side reactions, such as self-condensation of starting materials or alternative cyclization pathways.

  • Degradation products: Formed during the synthesis, work-up, or storage of the API.[13]

A logical first step in impurity identification is to map the synthetic pathway and anticipate potential side reactions and isomeric products.

Figure 1: Generalized Naphthyridine Synthesis and Impurity Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Reaction Step 1 Unreacted SM Unreacted SM Starting Materials->Unreacted SM Carry-over Naphthyridine API Naphthyridine API Intermediates->Naphthyridine API Final Cyclization Isomeric Products Isomeric Products Intermediates->Isomeric Products Alternative Cyclization By-products By-products Intermediates->By-products Side Reaction Degradation Products Degradation Products Naphthyridine API->Degradation Products Stress Conditions

Caption: Generalized Naphthyridine Synthesis and Impurity Formation.

A Comparative Analysis of Spectroscopic Techniques

The identification of unknown impurities requires a multi-pronged analytical approach. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are the gold standard for separating impurities, spectroscopic methods are essential for their structural elucidation.[4][8][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for impurity profiling, offering robust separation and quantification capabilities.[4][8][15] The choice of column and mobile phase is critical for achieving adequate resolution between the API and its impurities, especially for isomeric compounds.[11][16]

Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[14][15] A UV detector measures the absorbance of the eluting compounds, providing quantitative information.[8][12][17]

Strengths:

  • Excellent for quantification and routine quality control.

  • Robust and reproducible methodology.[6]

  • Diode-array detection (DAD) can provide UV-Vis spectra, aiding in preliminary identification and peak purity assessment.[8]

Limitations:

  • Provides limited structural information.

  • Requires chromophoric impurities for sensitive detection.[17]

  • Co-eluting peaks can lead to inaccurate quantification and identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of impurities and providing fragmentation data for structural elucidation.[3][4][18][19] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity identification.[3][19][][21]

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[3][15] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition.[18][22]

Strengths:

  • High sensitivity and selectivity for trace-level impurity detection.[18][19]

  • Provides molecular weight and elemental composition (with HRMS).[18]

  • Tandem MS (MS/MS) experiments yield fragmentation patterns that are crucial for structural elucidation.[18]

Limitations:

  • Isomeric impurities often have the same molecular weight and may not be distinguishable by MS alone.

  • Ionization efficiency can vary significantly between compounds, affecting quantification without appropriate standards.

  • Can be a complex and costly technique requiring specialized expertise.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including impurities.[23][24][25][26] It provides detailed information about the chemical environment of each atom in a molecule.[24][25]

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resonance frequency is dependent on the local chemical environment.[23]

Strengths:

  • Provides unambiguous structural information.[23][24][25]

  • Can distinguish between isomers.

  • Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a reference standard of the impurity.

Limitations:

  • Relatively low sensitivity compared to MS, often requiring isolation of the impurity.

  • Complex spectra can be challenging to interpret, especially for mixtures.[26]

  • Requires larger sample amounts than MS.

Integrated Analytical Workflow for Impurity Identification

A robust and efficient workflow for impurity identification integrates these techniques, leveraging their complementary strengths.

Figure 2: Integrated Workflow for Impurity Identification Crude Naphthyridine Crude Naphthyridine HPLC_UV_Screening HPLC-UV/DAD Screening Crude Naphthyridine->HPLC_UV_Screening Impurity_Detected Impurity > Threshold? HPLC_UV_Screening->Impurity_Detected LC_MS_Analysis LC-MS/HRMS Analysis Impurity_Detected->LC_MS_Analysis Yes No_Action No Further Action Impurity_Detected->No_Action No MW_Formula Obtain MW & Formula LC_MS_Analysis->MW_Formula Impurity_Isolation Impurity Isolation (Prep-HPLC) MW_Formula->Impurity_Isolation NMR_Analysis NMR (1D & 2D) Analysis Impurity_Isolation->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation

Sources

Safety & Regulatory Compliance

Safety

5,8-Dichloro-1,7-naphthyridin-2-amine: Proper Disposal &amp; Handling Guide

[1] Executive Operational Snapshot Do NOT dispose of this compound down the sink.[1] Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable. Do NOT autoclave.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Operational Snapshot

Do NOT dispose of this compound down the sink.[1] Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable. Do NOT autoclave.

ParameterOperational Directive
Waste Stream Classification Halogenated Organic Waste (Due to Cl substituents)
RCRA Status (USA) Likely Hazardous (Characteristic: Toxic/Irritant); Manage as P-Listed or U-Listed equivalent if unlisted.
Physical State Solid (Powder) or Solution (Mother Liquor)
Primary Hazards Acute Toxicity (Oral/Dermal), Severe Eye Irritant, Aquatic Toxicity.
Incompatibilities Strong Oxidizers, Strong Acids (Exothermic salt formation), Aluminum powder.
Recommended Container HDPE (High-Density Polyethylene) or Glass. Avoid metal containers for long-term liquid storage.

Chemical Profile & Hazard Characterization (The "Why")

To understand the disposal protocol, we must analyze the molecule's structure. 5,8-Dichloro-1,7-naphthyridin-2-amine is not just "chemical waste"; it is a polyfunctionalized heteroaromatic .

  • The Dichloro Moiety (Cl-Ar-Cl): The presence of two chlorine atoms on the naphthyridine ring mandates its classification as Halogenated Waste . Incineration of this compound requires facilities equipped with acid gas scrubbers to neutralize the hydrogen chloride (HCl) and prevent the formation of dioxins during combustion. This is why it must be segregated from non-halogenated waste.

  • The 2-Amine Group (-NH₂): This group is basic. Mixing this waste with acidic waste streams (e.g., spent nitration mixtures or acid chlorides) can result in rapid, exothermic acid-base neutralization, potentially pressurizing the waste container.

  • The Naphthyridine Core: Nitrogen-containing heterocycles are often bioactive and persistent in the environment. Release into water systems can be toxic to aquatic life, necessitating "Zero Discharge" protocols.

Waste Segregation Logic

Effective disposal starts at the bench, not the loading dock. You must maintain two distinct waste streams for this compound.

Stream A: Solid Waste (Pure Compound/Contaminated Solids)
  • Contents: Expired powder, filter cakes, contaminated gloves, weighing boats, and paper towels.

  • Container: Wide-mouth HDPE jar or double-lined hazardous waste bag.

  • Labeling: Must explicitly state "Solid Hazardous Waste - Toxic, Halogenated."

Stream B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Contents: Mother liquors, HPLC fractions, or reaction solvents containing the compound.

  • Container: Carboys approved for Halogenated Solvents .

  • Critical Check: If the solvent system is >2% halogenated (e.g., Dichloromethane, Chloroform) OR contains dissolved halogenated solids (like our target molecule), the entire volume is treated as halogenated waste.

Step-by-Step Disposal Workflow

This protocol is designed to be self-validating. If you cannot complete a step (e.g., you lack the proper label), STOP and resolve the deficiency before proceeding.

Phase 1: Pre-Disposal Deactivation (Reaction Mixtures Only)

If you are disposing of a reaction mixture containing unreacted starting material:

  • Quench: Ensure no reactive reagents (e.g., POCl₃ used in previous steps) remain. Quench carefully with saturated NaHCO₃ if acidic species are present.

  • pH Check: Verify the pH of the aqueous layer is between 6 and 9.

  • Extraction: Extract the organic components into a halogenated solvent (e.g., DCM) if possible to consolidate the organic waste.

Phase 2: Packaging[1]
  • Select Container: Use a chemically compatible container (Amber Glass or HDPE).

  • Headspace Rule: Fill liquid containers only to 90% capacity to allow for thermal expansion.

  • Secondary Containment: Place the waste container in a secondary tray during transfer to catch drips.

Phase 3: Labeling & Documentation[1]
  • Chemical Name: Write out the full name: "5,8-Dichloro-1,7-naphthyridin-2-amine." Do not use abbreviations or project codes (e.g., "Compound X").

  • Constituents: List all solvents present (e.g., "Contains: Dichloromethane 90%, 5,8-Dichloro-1,7-naphthyridin-2-amine 1%").

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Phase 4: Final Storage
  • Segregation: Store in the "Halogenated Waste" satellite accumulation area.

  • Cap Check: Ensure the cap is screwed on tightly. Funnels must be removed after use.

Emergency Spill Management

Scenario: You drop a 5g vial of solid 5,8-Dichloro-1,7-naphthyridin-2-amine on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] If dust is airborne, allow 15 minutes for settling or ventilation.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If powder is fine/dusty, an N95 or P100 respirator is recommended.

  • Dry Clean-Up (Preferred):

    • Cover the spill with a damp paper towel to prevent dust dispersion.

    • Scoop the material using a dustpan or stiff card.

    • Place all material into a wide-mouth hazardous waste jar.

  • Wet Clean-Up:

    • Wipe the surface with a soap/water solution.

    • Dispose of the wipes in the Solid Hazardous Waste bin (Stream A).

    • Do NOT rinse the mop/rags in the sink. They are now hazardous waste.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision process for disposing of 5,8-Dichloro-1,7-naphthyridin-2-amine in various states.

DisposalLogic Start Waste Generation: 5,8-Dichloro-1,7-naphthyridin-2-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Wipes, Gloves) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor, HPLC) StateCheck->LiquidPath SolidBag Double Bag or Wide-Mouth HDPE Jar SolidPath->SolidBag LiquidSolventCheck Is Solvent Halogenated? (DCM, Chloroform, etc.) LiquidPath->LiquidSolventCheck Labeling LABELING: Full Chemical Name Check 'Toxic' & 'Irritant' SolidBag->Labeling HaloYes Yes LiquidSolventCheck->HaloYes HaloNo No (Methanol, Acetone) LiquidSolventCheck->HaloNo HaloBin Halogenated Waste Carboy (High Temp Incineration) HaloYes->HaloBin NonHaloBin Segregate to Halogenated Stream (Due to solute Cl content) HaloNo->NonHaloBin HaloBin->Labeling NonHaloBin->Labeling Final Satellite Accumulation Area Labeling->Final

Caption: Decision matrix for segregating 5,8-Dichloro-1,7-naphthyridin-2-amine waste streams. Note that even non-halogenated solvents containing significant amounts of this compound should ideally be moved to the halogenated stream to ensure proper destruction of the chlorinated ring system.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]

  • National Institutes of Health (NIH) - PubChem. 1,7-Naphthyridine Compound Summary (Analogous Hazard Data). [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5,8-Dichloro-1,7-naphthyridin-2-amine

As a Senior Application Scientist, it is my priority to ensure that you can advance your research safely and effectively. The following guide provides essential, field-tested procedures for the handling and disposal of 5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can advance your research safely and effectively. The following guide provides essential, field-tested procedures for the handling and disposal of 5,8-Dichloro-1,7-naphthyridin-2-amine. This document is structured to provide not just instructions, but the rationale behind them, fostering a deep-rooted culture of safety in your laboratory.

Hazard Assessment and Risk Mitigation

Given the structure of 5,8-Dichloro-1,7-naphthyridin-2-amine, which features a dichlorinated naphthyridine core with an amine substituent, we must anticipate the following potential hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4][5][6]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][7][8][9]

  • Carcinogenicity: Some aromatic amines are suspected of causing cancer.[3][5]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[2][5][10]

The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. Our procedural controls are designed to minimize these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE is non-negotiable.[11] The following table outlines the minimum required PPE for handling 5,8-Dichloro-1,7-naphthyridin-2-amine.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][12]Protects against airborne particles and splashes that can cause serious eye irritation or damage.[1]
Skin Protection - Gloves: Disposable nitrile gloves are suitable for incidental contact.[13] For prolonged handling or in the event of a spill, consider double-gloving or using heavy-duty chemical-resistant gloves. Always inspect gloves before use and use proper removal technique.[14] - Lab Coat: A fire-resistant lab coat is recommended.[11][12] - Clothing: Long pants and closed-toe shoes are mandatory.[1]Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][8][15] A lab coat protects personal clothing from contamination.[1]
Respiratory Protection All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[1][16]Minimizes the inhalation of dust or vapors, which may be harmful.[1][4][6][8]
Operational Protocol: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a draft shield to prevent the solid from becoming airborne.

    • Handle the compound with a clean spatula. Avoid creating dust.

  • Dissolution:

    • If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing.

    • Ensure the container is appropriately capped during dissolution.

  • Reaction Setup:

    • When adding the compound or its solution to a reaction vessel, do so carefully to avoid splashes.

    • Maintain the reaction setup within the fume hood.

  • Post-Handling:

    • Thoroughly clean all equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[7][9]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.

  • Clean-up:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[2]

    • Seal all contaminated materials, including PPE, in a vapor-tight plastic bag for disposal.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8][9] Seek medical attention if irritation persists.[7][8][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

Proper disposal is critical for laboratory safety and environmental protection.[2]

  • Segregation: Isolate waste containing 5,8-Dichloro-1,7-naphthyridin-2-amine from other waste streams to prevent hazardous reactions.[2] Keep it separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • Containerization: Use a dedicated, clearly labeled, and sealed waste container made of a compatible material.[2][17] The label must include "Hazardous Waste," the chemical name, and appropriate hazard symbols.[2]

  • Disposal: Never dispose of this compound down the drain or in regular trash.[2] All waste must be disposed of as hazardous waste through your institution's EHS department.[2][17]

Workflow for Safe Handling and Disposal

Caption: Workflow for the safe handling and disposal of 5,8-Dichloro-1,7-naphthyridin-2-amine.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Should you have any further questions, do not hesitate to consult with your institution's safety professionals.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of 4-Butyl-2,3-dichloroaniline.
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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dichloro-1,7-naphthyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5,8-Dichloro-1,7-naphthyridin-2-amine
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